Furfenorex
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIIZAHQPTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057903 | |
| Record name | d-Furfenorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3776-93-0, 13445-60-8 | |
| Record name | Furfenorex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylmethylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13445-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfenorex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Furfenorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Furfenorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfenorex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFENOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83CZ0Y5TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FURFENOREX, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554JE75W4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Monoamine Transporter Interaction Profile of Furfenorex
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Furfenorex on monoamine transporters. This compound, a stimulant drug developed in the 1960s as an appetite suppressant, is known to be metabolized in the body to methamphetamine. Due to a lack of direct in vitro pharmacological data on this compound itself, this guide focuses on the well-established mechanism of its principal active metabolite, methamphetamine, as the primary driver of its pharmacological effects on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This guide will detail the dual action of methamphetamine as both a competitive reuptake inhibitor and a potent releasing agent of monoamines. Experimental protocols for assays used to characterize such compounds are also provided, along with visualizations of the relevant pathways and workflows.
Introduction
This compound, also known as furfurylmethylamphetamine, is a synthetic stimulant that was previously marketed as an appetite suppressant.[1] Its clinical use was discontinued (B1498344) due to its potential for abuse, largely attributed to its metabolic conversion to methamphetamine.[2][3] Understanding the interaction of this compound with monoamine transporters is crucial for comprehending its pharmacological and toxicological profile. Monoamine transporters (MATs) are a family of solute carrier proteins that regulate the synaptic concentrations of dopamine, serotonin, and norepinephrine, thereby playing a critical role in neurotransmission.[4] Drugs that target these transporters are pivotal in the treatment of various neuropsychiatric disorders and are also prominent substances of abuse.
Given the metabolic fate of this compound, its mechanism of action is best understood through the lens of its primary active metabolite, methamphetamine. Methamphetamine is a well-characterized psychostimulant that profoundly impacts monoaminergic systems.[4][5][6]
Presumed Mechanism of Action via Methamphetamine
The primary mechanism through which this compound is believed to exert its effects on monoamine transporters is via its in vivo conversion to methamphetamine.[2] Methamphetamine acts as a substrate for all three major monoamine transporters: DAT, SERT, and NET. Its interaction is complex, involving two main processes: competitive inhibition of monoamine reuptake and induction of transporter-mediated monoamine efflux (reverse transport).[4][5][6]
Competitive Reuptake Inhibition
Like the endogenous monoamines, methamphetamine is recognized and transported by DAT, SERT, and NET into the presynaptic neuron. This transport process means that methamphetamine competes with dopamine, serotonin, and norepinephrine for uptake, leading to an increase in the synaptic concentration of these neurotransmitters.[4]
Monoamine Release (Efflux)
The more significant action of methamphetamine is its ability to induce the reverse transport of monoamines from the presynaptic terminal into the synaptic cleft. This process involves several steps:
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, methamphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for storage and subsequent release. Methamphetamine, being a weak base, can disrupt the proton gradient across the vesicular membrane, which is necessary for monoamine uptake. More importantly, methamphetamine is also a substrate for VMAT2 and is transported into the vesicles, leading to the displacement of monoamines from the vesicles into the cytosol.[7][8]
-
Increased Cytosolic Monoamine Concentration: The displacement of monoamines from vesicles leads to a significant increase in their cytosolic concentration.
-
Transporter-Mediated Efflux: The elevated cytosolic monoamine levels, combined with methamphetamine's interaction with the plasma membrane transporters (DAT, SERT, and NET), cause these transporters to reverse their direction of transport. Instead of taking monoamines from the synapse into the neuron, they begin to transport them out of the neuron and into the synapse.[4][5][6] This efflux is a non-exocytotic release mechanism and is a hallmark of amphetamine-like stimulants.
Quantitative Data (Inferred from Methamphetamine)
Direct quantitative data for this compound binding affinity (Ki) and uptake inhibition (IC50) at monoamine transporters are not available in the scientific literature. However, extensive data exists for its primary metabolite, methamphetamine. It is important to note that these values can vary between different experimental setups (e.g., cell lines, brain regions, radioligands used).
| Transporter | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
| DAT | Methamphetamine | [3H]nisoxetine binding | 31,000 | - |
| [3H]dopamine uptake | - | 2,399 | ||
| SERT | Methamphetamine | [3H]citalopram binding | >10,000 | - |
| [3H]serotonin uptake | - | >10,000 | ||
| NET | Methamphetamine | [3H]nisoxetine binding | ~1,000 | - |
| [3H]norepinephrine uptake | - | ~100 |
Note: The presented data for methamphetamine is a compilation from multiple sources and should be considered representative. Absolute values can differ based on experimental conditions.[9][10]
Signaling Pathways
The interaction of amphetamine-like substances with monoamine transporters triggers a cascade of intracellular signaling events that contribute to the reversal of transporter function. While specific pathways for this compound have not been elucidated, the pathways activated by methamphetamine are considered relevant.
Activation of protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) has been shown to be involved in the amphetamine-induced efflux of dopamine.[11] These kinases can phosphorylate the transporters, leading to conformational changes that facilitate reverse transport.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the interaction of compounds like this compound with monoamine transporters.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-DAT, -SERT, or -NET).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (this compound or its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes (isolated nerve terminals).
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Test compound.
-
Krebs-Ringer-HEPES buffer.
-
Cell harvester and glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound in buffer.
-
Initiate uptake by adding the radiolabeled monoamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the filters.
-
Determine the IC50 value for uptake inhibition.
Conclusion
While direct pharmacological data for this compound at monoamine transporters is scarce, its well-established metabolic conversion to methamphetamine provides a strong basis for understanding its mechanism of action. The primary effects of this compound on monoaminergic systems are likely driven by methamphetamine's dual action as a competitive reuptake inhibitor and a potent releasing agent at DAT, SERT, and NET. This action is initiated by its transport into the presynaptic neuron, followed by disruption of vesicular monoamine storage via VMAT2, leading to a substantial increase in cytosolic monoamine levels and subsequent reverse transport into the synapse. Further research is warranted to characterize the direct activity of this compound and its other metabolites at monoamine transporters to provide a more complete pharmacological profile.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemeurope.com]
- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. rupress.org [rupress.org]
- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid oxidation and persistent decrease in the vesicular monoamine transporter 2 after methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Furfenorex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex, also known by the trade name Frugalan, is a stimulant drug developed in the 1960s.[1] It was primarily utilized as an anorectic agent for the treatment of obesity.[2] Structurally, this compound is a derivative of amphetamine and is recognized as a prodrug to methamphetamine.[3] Due to its potential for abuse and its metabolic conversion to methamphetamine, this compound has been withdrawn from the market in many countries.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its stereoisomeric properties.
Chemical Structure and Nomenclature
This compound possesses a core amphetamine scaffold with a furfuryl group and a methyl group attached to the amine nitrogen.
IUPAC Name: N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[4]
Molecular Formula: C₁₅H₁₉NO[4]
Molecular Weight: 229.32 g/mol [4]
Chemical Structure:

> Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3776-93-0 (for d-Furfenorex); 13445-60-8 (for racemic this compound)[1] |
| PubChem CID | 26762[4] |
| InChI | InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3[4] |
| InChIKey | DLGIIZAHQPTVCJ-UHFFFAOYSA-N[4] |
| SMILES | CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2[4] |
Stereoisomerism
The chemical structure of this compound contains a single chiral center at the alpha-carbon of the propyl side chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers.
Caption: Relationship between racemic this compound and its enantiomers.
Commercially, this compound was available as a racemic mixture, meaning it contained equal amounts of the (R)- and (S)-enantiomers.[5] The dextrorotatory enantiomer, d-Furfenorex, has also been described.[6] It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.
Pharmacological and Pharmacokinetic Profiles of Stereoisomers
A comprehensive review of the scientific literature reveals a notable lack of publicly available quantitative data directly comparing the pharmacological and pharmacokinetic properties of the individual (R)- and (S)-enantiomers of this compound. While the anorectic and stimulant effects of the racemic mixture have been documented, the specific contributions of each enantiomer to these effects have not been well-characterized.[7][8]
For many amphetamine derivatives, the dextrorotatory isomer (d- or (+)-) is often the more potent central nervous system stimulant, while the levorotatory isomer (l- or (-)-) may have more pronounced cardiovascular effects.[9] However, without specific studies on this compound enantiomers, it is not possible to definitively state their individual profiles.
Table 2: Summary of Known Pharmacological and Pharmacokinetic Data (Racemic this compound)
| Parameter | Finding | Reference |
| Primary Action | Anorectic (Appetite Suppressant) | [1][2] |
| Mechanism of Action | Believed to act on the satiety center in the hypothalamus. | [7] |
| Metabolism | Metabolized to methamphetamine via N-defurfurylation. | [3] |
| Side Effects | Central nervous system stimulation (restlessness, insomnia), potential for dependence. | [6] |
Note: No peer-reviewed studies presenting a direct quantitative comparison of the receptor binding affinities, in vivo potency, or pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of (R)-Furfenorex versus (S)-Furfenorex could be identified.
Experimental Protocols
Hypothetical Protocol for Chiral Separation of this compound Enantiomers by HPLC
This protocol is a representative example and would require optimization and validation for the specific separation of this compound enantiomers.
Objective: To separate the (R)- and (S)-enantiomers of racemic this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Materials:
-
Racemic this compound standard
-
HPLC-grade methanol, ethanol, and isopropanol
-
Volatile amine additive (e.g., diethylamine (B46881) or ethylenediamine)
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with UV detector
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases consisting of varying ratios of hexane/isopropanol or hexane/ethanol.
-
Add a small percentage (e.g., 0.1%) of a volatile amine additive to the mobile phase to improve peak shape for the basic analyte.
-
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where this compound has significant absorbance (this would need to be determined, but a starting point could be around 254 nm).
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the chromatogram for the separation of two peaks corresponding to the (R)- and (S)-enantiomers.
-
-
Method Optimization:
-
Adjust the mobile phase composition (ratio of polar to non-polar solvents) to optimize the resolution and retention times of the enantiomers.
-
Vary the column temperature to assess its effect on the separation.
-
Experiment with different chiral stationary phases if adequate separation is not achieved.
-
Caption: A generalized workflow for the chiral separation of this compound.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. CAS 3776-93-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levoamphetamine [medbox.iiab.me]
In Vitro Metabolism of Furfenorex in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds for excretion.[1] Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] As such, HLMs are a valuable in vitro tool for predicting the metabolic fate of drugs in humans.[2]
Furfenorex, or 1-phenyl-2-(N-methyl-N-furfurylamino)propane, is a sympathomimetic amine that has been investigated for its appetite-suppressant effects. Studies in rats have shown that this compound undergoes significant metabolism, primarily through N-demethylation and N-defurfurylation, catalyzed by cytochrome P-450 enzymes.[4] This guide outlines a framework for investigating whether similar pathways are active in human liver microsomes and for determining the kinetic parameters of these reactions.
Experimental Protocols
The following protocols are based on established methodologies for in vitro drug metabolism studies using human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes: Pooled from multiple donors to average out individual variability.
-
This compound: Analytical standard.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Control Compounds: Known substrates for specific CYP isozymes (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, and midazolam for CYP3A4).
Incubation Procedure
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically <1%).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.
-
Termination: Stop the reaction by adding an equal volume of cold quenching solution.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or another appropriate analytical technique.
Enzyme Kinetics
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the incubation procedure is followed with varying concentrations of this compound while keeping the incubation time within the linear range of metabolite formation.
Reaction Phenotyping
To identify the specific CYP isozymes responsible for this compound metabolism, two main approaches can be used:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual, recombinantly expressed human CYP enzymes.
-
Chemical Inhibition: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme.
Data Presentation: Illustrative Quantitative Data
The following tables present examples of how quantitative data from in vitro metabolism studies of this compound would be structured. Note: These values are hypothetical and for illustrative purposes only.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |
Table 2: Enzyme Kinetics of this compound Metabolite Formation
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| Furfurylamphetamine (N-demethylation) | 50 | 150 |
| Methamphetamine (N-defurfurylation) | 75 | 100 |
Table 3: Inhibition of this compound Metabolism by CYP-Specific Inhibitors
| CYP Isozyme | Inhibitor | % Inhibition of this compound Depletion |
| CYP1A2 | Furafylline | < 10% |
| CYP2C9 | Sulfaphenazole | 15% |
| CYP2C19 | Ticlopidine | 20% |
| CYP2D6 | Quinidine | 65% |
| CYP3A4 | Ketoconazole | 55% |
Visualization of Workflow and Pathways
Experimental Workflow
Proposed Metabolic Pathways of this compound
Discussion and Conclusion
Based on studies conducted in rat liver microsomes, the primary metabolic pathways for this compound are N-demethylation and N-defurfurylation, leading to the formation of furfurylamphetamine and methamphetamine, respectively.[4] These reactions are catalyzed by cytochrome P-450 enzymes.[4] It is highly probable that similar pathways exist in humans. Given the substrate specificities of human CYP isozymes, CYP2D6 and CYP3A4 are strong candidates for mediating these transformations, as they are involved in the metabolism of a wide range of amine-containing drugs. Further metabolism of the primary metabolites can lead to the formation of amphetamine and subsequently hydroxylated derivatives.[4]
The lack of publicly available quantitative data on the in vitro metabolism of this compound in human liver microsomes highlights a gap in the understanding of its disposition in humans. The experimental framework provided in this guide offers a robust starting point for researchers to investigate these aspects. Such studies are essential for a comprehensive assessment of the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall safety in a clinical context. Future research should focus on performing detailed kinetic and reaction phenotyping studies to elucidate the specific enzymes involved and their contribution to the overall metabolism of this compound in humans.
References
- 1. Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the N-demethylation and N-defurfurylation of Furfenorex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core metabolic pathways of Furfenorex, a stimulant drug previously used as an appetite suppressant. The primary focus is on the in vitro N-demethylation and N-defurfurylation reactions, which are critical for understanding the drug's pharmacokinetic profile and its potential for drug-drug interactions. This document details the enzymatic processes involved, provides established experimental protocols for their study, and presents a framework for the quantitative analysis of the resulting metabolites. The information synthesized herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust in vitro metabolism studies for this compound and related compounds.
Introduction
This compound, or (±)-N-methyl-N-(furfuryl)-1-phenylpropan-2-amine, is a sympathomimetic amine that was formerly utilized for its anorectic properties.[1][2] Understanding its metabolic fate is crucial for toxicological assessments and for elucidating the mechanisms of action of its metabolic byproducts. The in vitro metabolism of this compound is predominantly characterized by two key enzymatic reactions: N-demethylation and N-defurfurylation.[3] These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver.[3]
N-demethylation of this compound results in the formation of furfurylamphetamine (1-phenyl-2-(N-furfurylamino)propane).[3] Concurrently, N-defurfurylation yields methamphetamine, a well-known potent central nervous system stimulant.[1][3][4] The production of methamphetamine as a metabolite is a significant aspect of this compound's pharmacological profile and contributed to its eventual withdrawal from the market due to concerns about its abuse potential.[1][2] Further metabolism of these primary products can lead to the formation of amphetamine and their hydroxylated derivatives, which are excreted as minor metabolites.[3][5] In vivo studies in both rats and humans have also identified an acidic major metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which is not typically observed in in vitro microsomal incubations.[3][5]
This guide will provide a detailed examination of the experimental methodologies used to study these in vitro metabolic pathways, present available quantitative data, and offer visual representations of the key processes to facilitate a deeper understanding for researchers in the field.
Metabolic Pathways of this compound
The in vitro metabolism of this compound by rat liver microsomes proceeds through two primary oxidative pathways, both dependent on the presence of NADPH and molecular oxygen, implicating the involvement of the cytochrome P450 monooxygenase system.[3]
N-demethylation
This pathway involves the removal of the N-methyl group from the this compound molecule, leading to the formation of furfurylamphetamine. This reaction is a common metabolic route for many xenobiotics containing an N-methyl moiety.
N-defurfurylation
This reaction entails the cleavage of the N-furfuryl group, resulting in the formation of methamphetamine. This pathway is particularly noteworthy as it directly produces a pharmacologically active and controlled substance.
The enzymatic nature of these transformations is supported by several key observations from in vitro studies:
-
Enzyme System: The reactions are catalyzed by rat liver microsomes, which are rich in CYP450 enzymes.[3]
-
Cofactor Requirement: The presence of an NADPH-generating system is essential for metabolic activity, a hallmark of CYP450-mediated reactions.[3]
-
Inhibition: The metabolic conversions are inhibited by known broad-spectrum CYP450 inhibitors such as SKF 525-A and carbon monoxide (CO).[3] Metyrapone also inhibits the formation of both metabolites, whereas 7,8-benzoflavone does not, suggesting the involvement of specific P450 isoforms but not P-448.[3]
-
Induction: Pre-treatment of rats with phenobarbital, a known inducer of several CYP450 enzymes, leads to an enhancement of both N-demethylation and N-defurfurylation.[3] Conversely, pre-treatment with 3-methylcholanthrene, an inducer of other CYP isoforms, does not have this effect.[3]
These findings collectively point towards the central role of the cytochrome P450 system in the primary in vitro metabolism of this compound.
References
- 1. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochrome P450-Mediated Metabolism of Furfenorex: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furfenorex, a derivative of amphetamine, was formerly utilized as an appetite suppressant. Its metabolism is of significant interest due to the production of pharmacologically active metabolites, including methamphetamine, which has led to its withdrawal from the market over concerns of abuse potential. This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated metabolism of this compound. It details the primary metabolic pathways, identifies the involved enzyme systems based on available preclinical data, and offers detailed experimental protocols for in vitro investigation. This document is intended to be a resource for researchers in drug metabolism, pharmacology, and toxicology, providing a foundational understanding of this compound biotransformation and a practical guide for its study.
Introduction
This compound, chemically known as (±)-N-methyl-N-(1-phenylpropan-2-yl)furan-2-carboxamide, is a stimulant drug that was developed in the 1960s for the treatment of obesity.[1] Its anorectic effects are attributed to its amphetamine-like structure. However, the biotransformation of this compound in the body leads to the formation of methamphetamine, a potent central nervous system stimulant with a high potential for abuse.[1][2] This metabolic conversion is a critical aspect of its pharmacological and toxicological profile. The primary enzymatic system responsible for the metabolism of a vast array of xenobiotics, including drugs like this compound, is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[3] Understanding the specific CYP isozymes involved in this compound metabolism is crucial for predicting drug-drug interactions, understanding inter-individual variability in its effects, and assessing its overall safety profile.
This guide will focus on the in vitro metabolism of this compound, summarizing the key metabolic reactions and presenting detailed methodologies for their investigation using common in vitro systems such as liver microsomes.
Metabolic Pathways of this compound
The metabolism of this compound has been primarily elucidated through in vitro studies using rat liver microsomes.[3] These studies have identified two major initial metabolic pathways mediated by the cytochrome P450 system: N-demethylation and N-defurfurylation .
-
N-demethylation: This reaction involves the removal of the methyl group from the nitrogen atom, leading to the formation of furfurylamphetamine.
-
N-defurfurylation: This pathway involves the cleavage of the furfuryl group from the nitrogen atom, resulting in the formation of methamphetamine.
In addition to these primary routes, in vivo studies in rats have identified a major urinary metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which is an acidic compound. Minor in vivo metabolites include amphetamine and hydroxylated derivatives of both amphetamine and methamphetamine.[3] The formation of these downstream metabolites likely involves further oxidation and other enzymatic processes following the initial CYP-mediated reactions.
The involvement of the furan (B31954) moiety in metabolism is also of toxicological interest. The oxidation of furan rings by CYP enzymes, particularly CYP2E1, can lead to the formation of reactive intermediates.[4]
Below is a diagram illustrating the primary cytochrome P450-mediated metabolic pathways of this compound.
Cytochrome P450 Isozymes in this compound Metabolism
While direct studies on human CYP isozymes involved in this compound metabolism are lacking, evidence from studies on rat liver microsomes and structurally similar compounds allows for a reasoned postulation of the key human enzymes.
In vitro experiments with rat liver microsomes have demonstrated that the N-demethylation and N-defurfurylation of this compound are inhibited by SKF 525-A and carbon monoxide, which are general inhibitors of cytochrome P450.[3] Furthermore, the metabolism is induced by phenobarbital (B1680315) but not by 3-methylcholanthrene, suggesting the involvement of the CYP2B and/or CYP3A subfamilies rather than the CYP1A subfamily.[3]
Based on the metabolism of other amphetamine derivatives in human liver microsomes, the following CYP isozymes are likely candidates for this compound metabolism:
-
CYP2D6: This is a major enzyme in the metabolism of many amphetamine-like substances. For instance, CYP2D6 is the high-affinity enzyme responsible for the N-dealkylation of dexfenfluramine (B1670338).[5]
-
CYP1A2: This enzyme has also been shown to contribute to the N-dealkylation of dexfenfluramine, albeit with lower affinity than CYP2D6.[5]
-
CYP2E1: The furan moiety of this compound is a potential target for oxidation by CYP2E1, which is known to metabolize furan to reactive intermediates.[4]
The following diagram illustrates the proposed involvement of specific human CYP isozymes in the metabolism of this compound.
Quantitative Data Summary
Currently, there is a lack of published quantitative kinetic data (e.g., Km, Vmax) for the cytochrome P450-mediated metabolism of this compound in any species, including humans. The available information is qualitative, focusing on the identification of metabolites and the general involvement of the P450 system. To facilitate future research, the following table outlines the key parameters that should be determined to quantitatively characterize this compound metabolism.
| Parameter | Description | Recommended In Vitro System |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | Human Liver Microsomes, Recombinant Human CYP Isozymes |
| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction. | Human Liver Microsomes, Recombinant Human CYP Isozymes |
| CLint (Intrinsic clearance) | Vmax / Km, a measure of the enzyme's catalytic efficiency. | Human Liver Microsomes, Recombinant Human CYP Isozymes |
| Metabolite Formation Rate | The rate of production of specific metabolites (e.g., furfurylamphetamine, methamphetamine). | Human Liver Microsomes, Recombinant Human CYP Isozymes |
Experimental Protocols
This section provides detailed methodologies for investigating the in vitro metabolism of this compound using human liver microsomes and recombinant human CYP isozymes.
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the kinetics of this compound metabolism and identify the metabolites formed by pooled human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a structurally similar compound not found in the incubation mixture)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and the this compound stock solution to achieve a range of final substrate concentrations (e.g., 1-500 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.
Identification of Human CYP Isozymes Involved in this compound Metabolism
Objective: To identify the specific human CYP isozymes responsible for the N-demethylation and N-defurfurylation of this compound.
Method 1: Recombinant Human CYP Isozymes
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.
-
Other materials as listed in section 5.1.
Procedure:
-
Follow the procedure outlined in section 5.1, but replace the HLMs with individual recombinant human CYP isozymes at a specific concentration (e.g., 10-50 pmol/mL).
-
Incubate this compound (at a fixed concentration, e.g., 10 µM) with each recombinant CYP isozyme.
-
Analyze the formation of furfurylamphetamine and methamphetamine to identify the active isozymes.
-
For the most active isozymes, perform kinetic studies by varying the substrate concentration to determine Km and Vmax.
Method 2: Chemical Inhibition in Human Liver Microsomes
Materials:
-
Specific chemical inhibitors for CYP isozymes (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, sulfaphenazole (B1682705) for CYP2C9, omeprazole (B731) for CYP2C19, quinidine (B1679956) for CYP2D6, diethyldithiocarbamate (B1195824) for CYP2E1, ketoconazole (B1673606) for CYP3A4).
-
Other materials as listed in section 5.1.
Procedure:
-
Follow the procedure outlined in section 5.1.
-
Prior to the addition of the NADPH regenerating system, add a specific CYP inhibitor at a concentration known to be selective.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of each CYP isozyme.
The following diagram outlines the experimental workflow for investigating this compound metabolism.
Analytical Methodology
The quantification of this compound and its metabolites (furfurylamphetamine, methamphetamine, and amphetamine) can be achieved using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
GC-MS Method Outline:
-
Extraction: Perform a liquid-liquid extraction of the supernatant from the incubation mixture using an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Derivatization: Derivatize the analytes to improve their volatility and chromatographic properties. A common derivatizing agent for amphetamines is trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
-
GC Separation: Use a capillary column suitable for the separation of amphetamine-like compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes and their derivatives.
LC-MS/MS Method Outline:
-
Sample Preparation: The supernatant from the incubation can often be directly injected after dilution, or a simple solid-phase extraction (SPE) can be performed for sample cleanup and concentration.
-
LC Separation: Use a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion
The cytochrome P450 system plays a central role in the metabolism of this compound, primarily through N-demethylation and N-defurfurylation, leading to the formation of active metabolites such as methamphetamine. While definitive studies in human systems are lacking, evidence from preclinical models and structurally related compounds strongly suggests the involvement of CYP2D6, CYP1A2, and potentially CYP2E1 in its biotransformation. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to further investigate the human metabolism of this compound. Such studies are essential for a complete understanding of its pharmacology, toxicology, and potential for drug-drug interactions, and to provide a scientific basis for its regulation.
References
- 1. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of Furfenorex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex, also known as furfurylmethylamphetamine, is a stimulant drug that was developed in the 1960s.[1][2][3][4] It belongs to the phenethylamine (B48288) family and is structurally related to amphetamine.[4] Historically, this compound was utilized as an appetite suppressant for the treatment of obesity.[1][2][4] However, due to its metabolic conversion to methamphetamine and the associated potential for abuse, it has been withdrawn from the market.[1][2][4] This guide provides a comprehensive overview of the chemical and physical properties, pharmacokinetics, and pharmacodynamics of this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a chiral compound, and the information presented here pertains to the racemic mixture unless otherwise specified.
| Property | Value |
| IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[4] |
| Synonyms | Frugalan, Furfurylmethylamphetamine, d-Furfenorex[1][2][4] |
| Chemical Formula | C₁₅H₁₉NO[3] |
| Molecular Weight | 229.32 g/mol [3] |
| CAS Number | 3776-93-0 (d-form), 13445-60-8 (racemic)[4] |
| Appearance | Hazy Brown Oil |
| Boiling Point | 103-106 °C at 0.1 mmHg |
| Density | 1.028 ± 0.06 g/cm³ (Predicted) |
| Refractive Index | nD21 1.5295 |
| pKa | 8.48 ± 0.50 (Predicted) |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere |
Pharmacokinetics
Metabolism
The metabolism of this compound has been studied in rats both in vivo and in vitro.[5] The primary metabolic pathways are N-demethylation and N-defurfurylation.[5]
In vivo studies following oral administration to rats revealed the presence of nine metabolites in the urine, with only trace amounts of the unchanged drug.[5] A major metabolite identified was an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[5] Importantly, amphetamine and methamphetamine, along with their hydroxylated metabolites, were also detected as minor metabolites.[5]
In vitro experiments using rat liver microsomes demonstrated that the major metabolic routes were N-demethylation to produce 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine) and N-defurfurylation, which yields methamphetamine.[5] The formation of these metabolites is catalyzed by the cytochrome P-450 enzyme system.[5]
Pharmacodynamics
Mechanism of Action
As a phenethylamine derivative, this compound exerts its effects by modulating monoaminergic systems in the central nervous system. The anorectic and stimulant properties are primarily attributed to its influence on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) signaling. Amphetamine and its derivatives are known to act as substrates for monoamine transporters, leading to the efflux of monoamines from the presynaptic neuron into the synaptic cleft. They can also act as inhibitors of these transporters.
The proposed mechanism of action for this compound and its active metabolite, methamphetamine, involves the following steps:
-
Uptake into Presynaptic Neuron: this compound and its metabolites are taken up from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET).
-
Vesicular Monoamine Transporter (VMAT) Interaction: Inside the neuron, they interact with VMAT2 on synaptic vesicles, leading to the release of dopamine and norepinephrine from the vesicles into the cytoplasm.
-
Reverse Transport: The increased cytoplasmic concentration of dopamine and norepinephrine causes the DAT and NET to reverse their direction of transport, releasing these neurotransmitters into the synaptic cleft.
-
Reuptake Inhibition: this compound and its metabolites can also act as competitive inhibitors of DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.
-
Monoamine Oxidase (MAO) Inhibition: Some amphetamine derivatives are also known to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, further increasing their synaptic concentration.
This surge in synaptic dopamine and norepinephrine in brain regions associated with reward and appetite regulation is believed to be responsible for the anorectic and stimulant effects.
Experimental Protocols
In Vivo Metabolism Study in Rats
This protocol is based on the methodology described for the metabolic study of this compound in rats.[5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed individually in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
2. Dosing:
-
Drug: this compound administered orally (p.o.) via gavage.
-
Dose: A pharmacologically relevant dose should be determined from pilot studies.
-
Vehicle: The drug should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
3. Sample Collection:
-
Urine: Collected at predetermined intervals (e.g., 0-24h, 24-48h) and stored frozen (-20°C or -80°C) until analysis.
4. Sample Preparation:
-
Urine samples are thawed and centrifuged to remove any particulate matter.
-
Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.
-
Liquid-liquid extraction or solid-phase extraction is performed to isolate the metabolites from the urine matrix.
5. Analytical Method:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the separation and identification of this compound and its metabolites.
-
Derivatization of the analytes (e.g., with trifluoroacetic anhydride) may be required to improve their chromatographic properties.
6. Data Analysis:
-
Mass spectra of the detected peaks are compared with reference spectra of authentic standards or with libraries of mass spectra to identify the metabolites.
-
Quantification can be performed using a suitable internal standard.
In Vitro Monoamine Transporter Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on dopamine and norepinephrine transporters using cell lines expressing these transporters.[1][6]
1. Cell Culture:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Uptake Inhibition Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with various concentrations of this compound or a reference inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
A mixture of radiolabeled substrate ([³H]dopamine for DAT or [³H]norepinephrine for NET) and unlabeled substrate is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) and is then terminated by rapidly washing the cells with ice-cold KRH buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, desipramine (B1205290) for NET).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of this compound is calculated.
-
IC₅₀ values (the concentration of drug that inhibits 50% of the specific uptake) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Assessment of Anorectic Effects in Mice
This protocol outlines a method for evaluating the appetite-suppressant effects of this compound in mice using a non-deprivation "dessert" model.[7]
1. Animal Model:
-
Species: Female C57BL/6J mice.
-
Housing: Standard housing conditions with ad libitum access to standard chow and water, except during the test period.
2. Adaptation:
-
For several days, mice are adapted to a daily 30-minute presentation of a highly palatable food, such as a gelatinized form of sweetened milk, in a specialized holder that minimizes spillage.
3. Dosing:
-
On the test day, mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the presentation of the palatable food.
-
A range of doses should be tested to generate a dose-response curve.
4. Measurement of Food Intake:
-
The amount of the palatable food consumed during the 30-minute test period is measured by weighing the food container before and after the test.
5. Data Analysis:
-
The food intake for each dose group is compared to the vehicle-treated control group.
-
A dose-inhibition curve is constructed, and the DI₅₀ (the dose that inhibits food intake by 50%) can be calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
Furfenorex as a Prodrug to Methamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Furfenorex ((RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine) is a stimulant drug, initially developed as an anorectic agent in the 1960s.[1][2] Its clinical use was discontinued (B1498344) due to its significant potential for abuse, which stems from its metabolic conversion to methamphetamine, a potent central nervous system stimulant.[1][2] This technical guide provides an in-depth analysis of this compound's role as a prodrug, focusing on its metabolic pathways, the enzymology of its biotransformation, and the quantitative aspects of its conversion. Detailed experimental protocols for studying its metabolism and analytical detection are provided to support further research in pharmacology, toxicology, and drug development.
Chemical and Physical Properties
This compound, also known as furfurylmethylamphetamine, is a synthetic derivative of amphetamine.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine | [1][3] |
| Common Names | This compound, Frugalan, Furfurylmethylamphetamine | [1][2][3] |
| Molecular Formula | C₁₅H₁₉NO | [1][4][5] |
| Molar Mass | 229.32 g·mol⁻¹ | [1][4][6] |
| CAS Number | 3776-93-0 | [1] |
| Stereochemistry | Racemic | [6] |
Metabolic Biotransformation of this compound
This compound is a classic example of a prodrug, a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body.[7] Studies in both rats and humans have elucidated the primary metabolic pathways.
Metabolic Pathways
The metabolism of this compound proceeds via several routes, with notable differences between in vivo and in vitro findings. The primary pathway of interest from a pharmacological and toxicological standpoint is its conversion to methamphetamine.
-
In Vivo Metabolism: Following oral administration in both rats and humans, this compound is extensively metabolized, with only trace amounts of the parent drug being excreted.[4][8] The major metabolic pathway in vivo does not lead to psychoactive compounds but rather to an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4][8] However, a minor but critically important pathway is N-defurfurylation , which cleaves the furfuryl group to yield methamphetamine .[4][8] Subsequent N-demethylation of methamphetamine produces amphetamine. These, along with their hydroxylated derivatives, are found as minor metabolites in urine.[4][8]
-
In Vitro Metabolism: Studies using rat liver microsomes show two major metabolic routes: N-defurfurylation to produce methamphetamine and N-demethylation to produce 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine).[8] Interestingly, the major in vivo acidic metabolite was not detected in these in vitro microsomal incubations, suggesting other metabolic processes or compartments are involved in its formation in a whole organism.[8]
The metabolic conversion pathways are illustrated in the diagram below.
Caption: Metabolic pathways of this compound.
Enzymology
The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[8][9][10]
-
In vitro experiments have demonstrated that the N-defurfurylation and N-demethylation reactions are catalyzed by rat liver microsomes, require NADPH and molecular oxygen, and are inhibited by known CYP inhibitors such as SKF 525-A and carbon monoxide.[8]
-
These reactions were enhanced by pretreatment of rats with phenobarbital, a known inducer of CYP enzymes, but not by 3-methylcholanthrene. This evidence suggests that the metabolism is mediated by cytochrome P-450 and not cytochrome P-448.[8]
-
While the specific human CYP isoforms responsible for this compound metabolism have not been definitively identified, the metabolism of its active metabolite, methamphetamine, is known to be mediated in part by CYP2D6 .[11] Given the structural similarities, it is highly probable that isoforms from the CYP2 and CYP3 families are involved in the initial metabolism of this compound.[12][13]
Quantitative Pharmacokinetics
Quantitative data on this compound metabolism is limited, particularly in humans. The available data from studies in both rats and humans are summarized below.
Table 1: Quantitative Metabolism of this compound in Humans
| Parameter | Value | Details | Reference |
| Route of Administration | Oral | Healthy volunteers | [4] |
| Total Excreted Metabolites | 31 - 46% of dose | Identified in urine over 3 days | [4] |
| Major Metabolite | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Qualitatively identified | [4] |
| Minor Metabolites | Methamphetamine, Amphetamine, Hydroxylated Metabolites | Qualitatively identified | [4] |
Table 2: Quantitative Metabolism of this compound in Rats
| Parameter | Value | Details | Reference |
| Route of Administration | Oral | - | [8] |
| Total Excreted Metabolites | ~20% of dose | Identified in urine over 2 days | [8] |
| Major Metabolite | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Qualitatively identified | [8] |
| Minor Metabolites | Methamphetamine, Amphetamine, Hydroxylated Metabolites | Qualitatively identified | [8] |
Experimental Protocols
For researchers investigating this compound or similar prodrugs, standardized protocols are essential. Below are detailed methodologies for key experiments.
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the metabolic stability and identify the primary metabolites of this compound.
Objective: To characterize the phase I metabolic profile of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH stock solution)
-
Acetonitrile (ACN) or other organic solvent (for reaction termination)
-
Incubator/shaking water bath set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Thaw pooled HLMs on ice immediately before use.
-
Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[14]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.2%).[2] The final substrate concentration is typically 1 µM for stability studies.[15]
-
Prepare the 20 mM NADPH solution in phosphate buffer.
-
-
Incubation:
-
Prepare incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
To each tube, add the phosphate buffer, the HLM solution, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow the substrate to equilibrate with the enzymes.[15]
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16] The 0-minute time point is terminated immediately before adding NADPH.
-
Incubate the samples at 37°C with gentle agitation.
-
At each designated time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.[16]
-
-
Sample Processing:
-
Vortex the terminated samples thoroughly.
-
Centrifuge the samples at >3000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the appearance of metabolites (methamphetamine, furfurylamphetamine, etc.).
-
Controls:
-
No NADPH control: Incubate this compound with HLMs for the longest time point without adding NADPH to check for non-enzymatic degradation.[16]
-
Heat-inactivated microsomes: Use HLMs that have been pre-heated to inactivate enzymes to ensure observed metabolism is enzyme-mediated.[16]
Caption: Workflow for an in vitro metabolism study.
Protocol: Analytical Detection in Urine by LC-MS/MS
This protocol outlines a method for the simultaneous detection and quantification of this compound and its key metabolite, methamphetamine, in urine samples.
Objective: To confirm and quantify the presence of this compound and methamphetamine in a urine matrix.
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify 1 mL of urine sample to pH 3-4.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and then water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water, followed by a methanol/water solution to remove interferences.
-
Elute the analytes using a basic organic solvent (e.g., 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile).[7]
-
-
Chromatography:
-
System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, methamphetamine, and a suitable deuterated internal standard (e.g., methamphetamine-d11).[1]
-
Example transition for Methamphetamine: m/z 150 -> 119.
-
-
Validation: The method should be fully validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to regulatory guidelines.[1]
-
Toxicological and Forensic Implications
The metabolism of this compound to methamphetamine is the primary reason for its withdrawal from the market and its classification as a prohibited substance by organizations such as the World Anti-Doping Agency (WADA).[1][12]
-
Abuse Potential: As a prodrug, this compound can be abused to achieve the stimulant effects of methamphetamine.
-
Drug Testing: Forensic and anti-doping laboratories must consider that a positive methamphetamine test could result from the use of a precursor drug like this compound.[5][17] Analytical methods should ideally be able to detect both the parent compound (if present) and its specific metabolites, in addition to methamphetamine, to help determine the origin of the substance.[17]
Conclusion
This compound serves as a significant case study in prodrug pharmacology and toxicology. Its efficient metabolic conversion to the highly abused stimulant methamphetamine underscores the critical need for comprehensive metabolic profiling during the drug development process. The data and protocols presented in this guide offer a framework for researchers to investigate the complex biotransformation of this compound and other N-substituted amphetamine derivatives, aiding in the fields of drug metabolism, forensic science, and the development of safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [chemeurope.com]
- 7. Biological Testing for Amphetamine and Methamphetamine Abuse [sigmaaldrich.com]
- 8. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicokinetics of N-Alkylated Amphetamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of N-alkylated amphetamine derivatives. It covers the core principles of their absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Introduction
N-alkylated amphetamine derivatives represent a broad class of psychoactive substances, many of which are utilized therapeutically for conditions such as ADHD and obesity, while others are encountered as drugs of abuse.[1][2][3] Their toxicokinetic profiles are crucial for understanding their pharmacological and toxicological effects, as well as for the development of new therapeutic agents and the forensic analysis of drug exposure. The N-alkyl substitution significantly influences the lipophilicity, metabolic fate, and overall disposition of these compounds within the body.[4]
Toxicokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of N-alkylated amphetamine derivatives are governed by their physicochemical properties, particularly their basic nature and lipophilicity, which is influenced by the size and nature of the N-alkyl substituent.[4][5]
Absorption
N-alkylated amphetamines are generally well-absorbed after oral administration, with good bioavailability.[5] Being weak bases, the extent of their absorption from the gastrointestinal tract can be influenced by the pH of the gut.
Distribution
These compounds typically exhibit a high volume of distribution, indicating extensive distribution into tissues, including the central nervous system.[1][5] Their lipophilicity allows them to readily cross cell membranes and the blood-brain barrier. Plasma protein binding is generally low (less than 20%).[5]
Metabolism
The metabolism of N-alkylated amphetamine derivatives is extensive and primarily occurs in the liver. The major metabolic pathways are N-dealkylation and aromatic hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role.[6][7][8][9]
-
N-Dealkylation: This process involves the removal of the N-alkyl group to form amphetamine or other primary or secondary amine metabolites.[4][10] For example, benzphetamine is metabolized to methamphetamine and amphetamine, and fenproporex is converted to amphetamine.[11][12] The rate of N-dealkylation is influenced by the size of the alkyl group, with increasing bulkiness potentially leading to steric hindrance.[4]
-
Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the phenyl ring, typically at the 4-position, to form phenolic metabolites.[6] These metabolites can then undergo further conjugation reactions (Phase II metabolism).
-
Other Pathways: Other minor metabolic routes include beta-hydroxylation of the side chain.[13]
The specific CYP isoforms involved in the metabolism of these derivatives can vary. While CYP2D6 is a key enzyme, other isoforms such as CYP1A2, CYP2B6, and CYP3A4 have also been shown to catalyze the N-dealkylation of certain derivatives like fenproporex.[14] It is important to note that genetic polymorphisms in CYP2D6 can lead to inter-individual variability in the metabolism and clearance of these compounds.[7]
Excretion
N-alkylated amphetamine derivatives and their metabolites are primarily excreted in the urine.[12][15] As weak bases, their renal clearance is highly dependent on urinary pH. Acidification of the urine increases the ionization of these compounds, which enhances their renal excretion.[5] A significant portion of the parent drug may be excreted unchanged.[5]
Quantitative Toxicokinetic Data
| Compound | Half-life (t½) | Bioavailability (F) | Volume of Distribution (Vd) | Clearance (CL) | Notes |
| Amphetamine | ~7 hours (children), 10-12 hours (adults)[16] | High[16] | 4 L/kg[1] | 0.7 L/h/kg[1] | Elimination is pH-dependent. |
| Methamphetamine | 9–12 hours[11] | ~67% (oral), ~90% (smoked) | 3.2-3.7 L/kg | 55-58% metabolic clearance | Metabolized to amphetamine. |
| N-Ethylamphetamine | Not available | Not available | Not available | Not available | 5–18% excreted as amphetamine in urine after 24 hours.[14] |
| N-Propylamphetamine | Not available | Not available | Not available | Not available | 10–20% excreted as amphetamine in urine after 24 hours.[17] |
| Benzphetamine | 4–6 hours[11] | Not available | Not available | Not available | Metabolized to methamphetamine and amphetamine.[11] |
| Fenproporex | Not available | Not available | Not available | Not available | 30-60% converted to amphetamine.[15] 5-9% excreted unchanged.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the toxicokinetics of N-alkylated amphetamine derivatives.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of an N-alkylated amphetamine derivative using human liver microsomes.[7][8][18][19][20][21]
Objective: To determine the rate of metabolism of an N-alkylated amphetamine derivative by human liver microsomal enzymes.
Materials:
-
Test compound (N-alkylated amphetamine derivative)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare a suspension of HLM in phosphate buffer (e.g., 0.5-1 mg/mL). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a volume of cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
In Vivo Toxicokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo toxicokinetic study of an N-alkylated amphetamine derivative in a rat model.[2][22][23][24][25]
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Vd, CL) of an N-alkylated amphetamine derivative and its major metabolites in rats.
Materials:
-
Test compound
-
Wistar or Sprague-Dawley rats
-
Dosing vehicle (e.g., saline, corn oil)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Metabolism cages for urine and feces collection (optional)
-
Analytical instrumentation (LC-MS/MS or GC-MS)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast animals overnight before dosing (with free access to water).
-
Administer the test compound to the rats via the desired route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma or serum and store frozen until analysis.
-
If desired, house animals in metabolism cages to collect urine and feces at specified intervals.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS or GC-MS) for the quantification of the parent drug and its major metabolites in the biological matrices.
-
Analyze the collected plasma/serum, urine, and feces samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.
-
GC-MS Analysis of N-Alkylated Amphetamines and Metabolites in Urine
This protocol describes a general procedure for the analysis of N-alkylated amphetamines and their metabolites in urine using gas chromatography-mass spectrometry (GC-MS) following derivatization.[26][27][28]
Objective: To identify and quantify N-alkylated amphetamines and their metabolites in urine samples.
Materials:
-
Urine sample
-
Internal standards (deuterated analogs)
-
Buffer (e.g., phosphate buffer, pH 6)
-
Extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
To a urine sample, add an internal standard and buffer.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent and a suitable solvent.
-
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to facilitate the derivatization reaction.
-
Cool the sample and, if necessary, evaporate the excess derivatizing agent.
-
Reconstitute the derivatized residue in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the analytes on a capillary column using an appropriate temperature program.
-
Detect the analytes using the mass spectrometer in either full-scan or selected ion monitoring (SIM) mode.
-
Data Analysis:
-
Identify the compounds based on their retention times and mass spectra compared to reference standards.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the primary metabolic pathways of several key N-alkylated amphetamine derivatives.
Conclusion
The toxicokinetics of N-alkylated amphetamine derivatives are complex and significantly influenced by the nature of the N-alkyl substituent. Metabolism, primarily through N-dealkylation and aromatic hydroxylation by CYP450 enzymes, plays a critical role in their clearance and the formation of active metabolites. A thorough understanding of these processes is essential for drug development, clinical toxicology, and forensic science. Further research is needed to fully characterize the quantitative toxicokinetic parameters for a broader range of these compounds and to elucidate the precise roles of various CYP isoforms in their metabolism.
References
- 1. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Methamphetamine - Wikipedia [en.wikipedia.org]
- 4. Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 15. Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. oxfordbiomed.com [oxfordbiomed.com]
- 21. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 24. fda.gov [fda.gov]
- 25. biotechfarm.co.il [biotechfarm.co.il]
- 26. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
Furfenorex: A Historical and Technical Review of a Withdrawn Appetite Suppressant
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Furfenorex, a stimulant drug also known as furfurylmethylamphetamine and marketed under the brand name Frugalan, was developed in the 1960s as a pharmacological agent for the treatment of obesity.[1][2][3] As a member of the phenethylamine (B48288) class, its mechanism of action was predicated on the suppression of appetite through central nervous system stimulation. However, a critical aspect of its metabolic pathway, its conversion to methamphetamine, ultimately led to its withdrawal from the market due to concerns over its potential for abuse.[1][2][3] This technical guide provides a comprehensive historical context of this compound, detailing its development, mechanism of action, metabolic fate, and the reasons for its eventual discontinuation. This document is intended for researchers, scientists, and drug development professionals interested in the history of anorectic drugs and the challenges associated with their development.
Introduction
The mid-20th century saw a surge in the development of pharmacological interventions for obesity, with a significant focus on amphetamine and its derivatives due to their potent appetite-suppressing effects. This compound emerged during this era as a novel compound intended to offer a therapeutic benefit in weight management.[1][3] This guide will explore the scientific and historical landscape surrounding this compound, from its initial promise to its eventual withdrawal.
Developmental History and Marketing
This compound was developed in the 1960s and was subsequently marketed as an appetite suppressant under the brand name Frugalan.[1][2][3] It was positioned as a treatment for obesity, a condition of growing concern in the developed world. The primary therapeutic goal was to reduce food intake by inducing a state of anorexia, thereby facilitating weight loss in patients.
Pharmacological Profile
3.1. Mechanism of Action
This compound is a stimulant of the central nervous system and is structurally related to amphetamine.[3] Its anorectic effects are believed to be mediated through its influence on monoamine neurotransmitter systems, primarily dopamine (B1211576) and norepinephrine. As a monoamine releasing agent, this compound is thought to increase the extracellular concentrations of these neurotransmitters in the synaptic cleft. This is achieved by promoting their release from presynaptic terminals and potentially by inhibiting their reuptake. The resulting enhanced dopaminergic and noradrenergic signaling in key brain regions involved in appetite regulation, such as the hypothalamus, is thought to lead to a reduction in hunger and food intake.
Diagram: Proposed Signaling Pathway of this compound's Anorectic Action
Caption: Proposed mechanism of this compound leading to appetite suppression.
3.2. Metabolism and Pharmacokinetics
A pivotal aspect of this compound's pharmacology is its in vivo metabolism. The compound is a prodrug that undergoes metabolic conversion to active metabolites, most notably methamphetamine.[1][2][3] This biotransformation is a key factor in both its therapeutic effect and its adverse profile.
Studies conducted in rats have shed light on the metabolic pathways of this compound. The primary routes of metabolism include N-demethylation and N-defurfurylation. N-defurfurylation of this compound results in the formation of methamphetamine. Further metabolism can lead to the production of amphetamine and their hydroxylated derivatives, which are excreted as minor metabolites. The major metabolite identified in rat urine is 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. These metabolic processes are primarily mediated by cytochrome P-450 enzymes in the liver.
Diagram: Metabolic Conversion of this compound to Methamphetamine
Caption: Metabolic pathway of this compound to Methamphetamine.
Efficacy and Safety
4.1. Efficacy in Weight Reduction
4.2. Safety and Adverse Effects
The primary safety concern that led to the withdrawal of this compound was its potential for abuse, stemming from its metabolic conversion to methamphetamine.[1][2][3] Methamphetamine is a potent central nervous system stimulant with a high potential for abuse and dependence.
Common adverse effects associated with amphetamine-like stimulants include:
-
Insomnia
-
Nervousness and restlessness
-
Irritability
-
Dizziness
-
Dry mouth
-
Gastrointestinal disturbances
-
Increased heart rate and blood pressure
Due to the limited publicly available clinical trial data for this compound, a detailed table of adverse event frequencies cannot be compiled.
Experimental Protocols of Key Historical Studies
Detailed experimental protocols from the seminal studies on this compound are not fully accessible in modern digital archives. The following summaries are based on the available information from citations.
5.1. Boissier et al. (1967): Pharmacologic Study of an Anorexigenic Agent: this compound
This study, published in Archives Internationales de Pharmacodynamie et de Thérapie, was a foundational pharmacological investigation of this compound. The research likely involved preclinical animal models to assess the drug's effects on appetite and the central nervous system. The methodologies would have included behavioral assays to measure food intake and locomotor activity in animals administered with this compound. The objective was to characterize its anorectic properties and overall pharmacological profile.
5.2. Marsel et al. (1972): Methamphetamine--a metabolite of the anorectics Benzphetamine and this compound
Published in Zeitschrift für Rechtsmedizin, this study was crucial in identifying methamphetamine as a metabolite of this compound. The experimental protocol would have involved the administration of this compound to human subjects or animal models, followed by the collection of urine samples. The analytical methods of the time, likely including gas chromatography, would have been used to separate and identify the metabolites present in the urine. This research provided the critical evidence linking this compound to methamphetamine production in the body.
Diagram: General Workflow of a 1970s Drug Metabolism Study
Caption: A simplified workflow for identifying drug metabolites in the 1970s.
Regulatory Status and Withdrawal
This compound has been withdrawn from the market.[1][2] The primary reason for its removal was the significant potential for abuse due to its metabolic conversion to methamphetamine. Regulatory agencies in various countries determined that the risks associated with its use, particularly the potential for addiction and illicit use, outweighed its therapeutic benefits as an appetite suppressant. The exact dates of withdrawal in specific countries are not well-documented in readily available sources.
Conclusion
This compound represents a significant chapter in the history of pharmacotherapy for obesity. Its development and subsequent withdrawal highlight the critical importance of understanding a drug's complete metabolic profile and the potential for the formation of active and potentially harmful metabolites. For researchers and drug development professionals, the story of this compound serves as a case study in the complexities of developing centrally acting drugs and the ongoing challenge of balancing efficacy with safety, particularly concerning abuse liability. The focus on amphetamine-like substances for appetite suppression has largely shifted towards compounds with more favorable safety profiles and mechanisms of action that do not involve the production of potent stimulants like methamphetamine.
References
Methodological & Application
Application Note: Analysis of Furfenorex by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furfenorex is a stimulant drug that was developed in the 1960s as an appetite suppressant.[1] It is a derivative of amphetamine and is known to be a prodrug to methamphetamine.[1][2] Due to its potential for abuse, this compound is a controlled substance in many countries. Its analysis in biological matrices is crucial for forensic toxicology, clinical chemistry, and in the monitoring of drug abuse. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of amphetamine-type substances. This application note provides a detailed protocol for the analysis of this compound and its major metabolites by GC-MS, including sample preparation, derivatization, and instrument parameters.
Metabolic Pathway of this compound
Understanding the metabolism of this compound is essential for interpreting analytical results correctly. This compound is metabolized in the body to several active compounds, including methamphetamine and amphetamine. The major metabolic pathways include N-demethylation and N-defurfurylation.[3] A minor pathway can also lead to the formation of norephedrine (B3415761) through beta-hydroxylation of amphetamine. The detection of these metabolites can indicate the ingestion of this compound.[4]
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section details a proposed method for the analysis of this compound and its metabolites in biological matrices such as urine or blood. This protocol is based on established methods for amphetamine analysis and should be validated by the end-user.[5][6]
Sample Preparation (Urine)
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 60°C for 1 hour.
-
Alkalinization: Adjust the pH of the hydrolyzed urine sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate (B1210297), 9:1 v/v) to the alkalinized sample.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.
Derivatization
Derivatization is recommended to improve the chromatographic properties of this compound and its amine metabolites.[7] Pentafluoropropionic anhydride (B1165640) (PFPA) is a common and effective derivatizing agent for amphetamines.[5][8]
-
To the reconstituted extract, add 50 µL of PFPA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[9]
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are a recommended starting point for the analysis of derivatized this compound and its metabolites.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for 5 min.[6] |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize the expected mass spectral data for underivatized this compound and the predicted data for its PFP-derivatized form and key metabolites.
Table 1: Mass Spectral Data of Underivatized this compound
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 229.32 g/mol | 81, 138, 91 |
Table 2: Predicted Mass Spectral Data for PFP-Derivatized Compounds
| Compound | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| This compound-PFP | To be determined | To be determined |
| Methamphetamine-PFP | 204 | 160, 118 |
| Amphetamine-PFP | 190 | 118, 91 |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The proposed GC-MS method provides a comprehensive approach for the analysis of this compound and its primary metabolites. The detailed protocol for sample preparation, derivatization, and instrument parameters serves as a robust starting point for method development and validation. The provided diagrams for the metabolic pathway and experimental workflow offer a clear visual representation of the key processes involved. Researchers and scientists can adapt and validate this protocol to meet their specific analytical needs for the detection and quantification of this compound in various matrices.
References
- 1. This compound [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. academic.oup.com [academic.oup.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Furfenorex and its Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the stimulant Furfenorex and its major metabolites in human urine. This compound, a pro-drug to methamphetamine, requires specific and reliable analytical methods for its detection in clinical and forensic toxicology. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a stimulant drug that was developed in the 1960s as an appetite suppressant.[1] It is a derivative of amphetamine and is metabolized in the body to produce methamphetamine, as well as other metabolites.[1][2][3] Due to its potential for abuse, methods for its detection are crucial in various analytical settings. The primary metabolic pathway of this compound involves N-dealkylation to amphetamine and also the formation of a major, unique metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[2][4][5] Minor metabolites include methamphetamine and its hydroxylated forms.[4][5]
This LC-MS/MS method provides the high sensitivity and selectivity required for the confident identification and quantification of this compound and its key metabolites from complex urine matrices.
Experimental
Target Analytes
-
This compound
-
1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane (Major Metabolite)
-
Amphetamine (Minor Metabolite)
-
Methamphetamine (Minor Metabolite)
Materials and Reagents
-
Reference standards for this compound and its metabolites
-
Deionized water (18 MΩ·cm or higher)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
β-glucuronidase from E. coli
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free)
Sample Preparation Protocol
Given that drug metabolites in urine are often present as glucuronide conjugates, an enzymatic hydrolysis step is recommended to increase the detection sensitivity of the parent compounds.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add an appropriate volume of internal standard solution.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55-65°C for 1-2 hours.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 2 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient program should be optimized to ensure separation of the analytes from matrix interferences and from each other. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Postulated MRM Transitions and Optimized Parameters. Note: These are predicted transitions and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 230.1 | Predicted: 91.1 (tropylium ion) | Predicted: 81.1 (furan-2-ylmethyl cation) | Requires Optimization |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | 276.2 | Predicted: 91.1 (tropylium ion) | Predicted: 100.1 (lactone ring fragment) | Requires Optimization |
| Amphetamine | 136.1 | 119.1 | 91.1 | Optimized from literature |
| Methamphetamine | 150.2 | 119.1 | 91.1 | Optimized from literature |
Data Presentation
Table 2: Summary of Quantitative Performance (Hypothetical Data for a Validated Method).
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 1 - 500 | >0.99 | 0.5 | 1 | 85 - 95 | < 15 |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | 1 - 500 | >0.99 | 0.5 | 1 | 80 - 90 | < 20 |
| Amphetamine | 5 - 1000 | >0.99 | 2 | 5 | 90 - 105 | < 10 |
| Methamphetamine | 5 - 1000 | >0.99 | 2 | 5 | 90 - 105 | < 10 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of this compound.
Discussion
The presented LC-MS/MS method provides a selective and sensitive approach for the determination of this compound and its metabolites in urine. The sample preparation procedure, incorporating enzymatic hydrolysis and solid-phase extraction, is designed to effectively remove matrix interferences and concentrate the analytes of interest, thereby enhancing the method's sensitivity. The use of a C18 column with a gradient elution program allows for the efficient chromatographic separation of the target compounds.
The mass spectrometric detection using MRM in positive ESI mode ensures high specificity and allows for accurate quantification. It is critical to experimentally determine the optimal MRM transitions (precursor and product ions) and collision energies for this compound and its major lactone metabolite to achieve the best performance. The transitions provided for amphetamine and methamphetamine are well-established and can serve as a starting point.
Method validation is a critical step to ensure the reliability of the results. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects, should be thoroughly evaluated according to established guidelines.
Conclusion
This application note outlines a detailed protocol for the analysis of this compound and its metabolites in human urine using LC-MS/MS. The method is designed to be sensitive, specific, and reliable, making it a valuable tool for forensic and clinical toxicology, as well as for research in drug metabolism and pharmacokinetics. The provided workflow and parameters can be adapted and optimized by individual laboratories to meet their specific instrumentation and analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. thejas.com.pk [thejas.com.pk]
- 5. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Furfenorex Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex, a stimulant drug formerly used as an appetite suppressant, undergoes extensive metabolism in the body, leading to the excretion of various metabolites in urine. Accurate identification and quantification of these metabolites are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. These application notes provide detailed protocols for the extraction, separation, and identification of this compound metabolites from urine samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2][3][4] The main metabolic pathways involve N-demethylation and N-defurfurylation, leading to the formation of several key metabolites. In studies conducted on rats, approximately 20% of the administered dose of this compound is excreted in the urine within two days as various metabolites.
The major metabolite identified is an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. Minor metabolites include amphetamine, methamphetamine, and their hydroxylated derivatives. The in vitro metabolism of this compound through N-demethylation and N-defurfurylation is primarily mediated by cytochrome P-450.
Quantitative Data Summary
The following table summarizes the known urinary excretion data for this compound metabolites in rats following oral administration. It is important to note that specific concentrations of individual metabolites are not extensively reported in the literature; the data primarily reflects the percentage of the initial dose excreted.
| Metabolite | Percentage of Dose Excreted in Urine (48 hours) |
| Total Metabolites | ~20% |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Major portion of the 20% |
| Amphetamine | Minor |
| Methamphetamine | Minor |
| Hydroxylated Metabolites | Minor |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Acidic and Basic Metabolites
This protocol is designed to fractionate acidic metabolites (like the major lactone metabolite) from basic metabolites (amphetamine and methamphetamine).
Materials:
-
Urine sample
-
Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ SAX)[5]
-
Methanol
-
Deionized water
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
1.0 M Acetic acid
-
Methylene (B1212753) chloride
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
SPE Column Conditioning:
-
Wash the SPE column with 2 mL of methanol.
-
Equilibrate the column with 2 mL of deionized water.
-
Further equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry.
-
-
Sample Loading: Load 5 mL of the pre-treated urine sample onto the SPE column.
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash with 1 mL of 1.0 M acetic acid.
-
Dry the column thoroughly under vacuum for 5 minutes.
-
Wash the column with 3 mL of methylene chloride.
-
-
Elution of Acidic Metabolites:
-
Elute the acidic and neutral metabolites with 4 mL of a mixture of methylene chloride and isopropanol (B130326) (80:20 v/v).
-
Collect the eluate in a clean tube.
-
-
Elution of Basic Metabolites:
-
Wash the column with 3 mL of methanol.
-
Elute the basic metabolites with 2 mL of a freshly prepared mixture of methylene chloride, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Collect the eluate in a separate clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate both eluates to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residues in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of methanol).
-
GC-MS Analysis Protocol for the Acidic Metabolite
Due to the polar nature of the major acidic metabolite, derivatization is necessary to increase its volatility for GC-MS analysis. Silylation is a common and effective derivatization technique for acidic compounds.[6]
Materials:
-
Dried acidic metabolite extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
Derivatization Procedure:
-
To the dried extract of the acidic fraction, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
LC-MS/MS Analysis Protocol for Basic Metabolites
LC-MS/MS provides high sensitivity and selectivity for the quantification of amphetamine and methamphetamine without the need for derivatization.
Materials:
-
Dried basic metabolite extract
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stable isotope-labeled internal standards (e.g., Methamphetamine-d5, Amphetamine-d5)
LC-MS/MS Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methamphetamine | 150.1 | 119.1 | 10 |
| 150.1 | 91.1 | 15 | |
| Amphetamine | 136.1 | 119.1 | 10 |
| 136.1 | 91.1 | 15 | |
| Methamphetamine-d5 | 155.2 | 123.1 | 10 |
| Amphetamine-d5 | 141.2 | 124.1 | 10 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the reliable identification and quantification of this compound metabolites in urine samples. The combination of a robust SPE sample preparation method with sensitive and specific GC-MS and LC-MS/MS analytical techniques allows for the accurate characterization of the metabolic profile of this compound. These methods are essential tools for researchers in the fields of drug metabolism, pharmacology, and forensic science.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Furfenorex in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex is a stimulant drug, previously used as an appetite suppressant, which is metabolized in the body to methamphetamine.[1][2][3] Its potential for abuse and its metabolic relationship to controlled substances necessitate reliable and sensitive analytical methods for its detection and quantification in biological matrices.[1][4] These application notes provide detailed protocols for the sample preparation of this compound from common biological samples such as urine, plasma, and whole blood, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the extraction of amphetamine-like substances.[3][5]
Analytical Approaches
The determination of this compound and its metabolites in biological samples typically involves a sample preparation step to isolate the analytes from the complex matrix, followed by instrumental analysis. The most common analytical techniques employed are GC-MS and LC-MS/MS due to their high sensitivity and selectivity.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and thermally stable compounds. For amphetamine-like substances, derivatization is often required to improve their chromatographic behavior and produce characteristic mass spectral fragments.[4][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of compounds, often without the need for derivatization. It is particularly well-suited for the analysis of polar and non-volatile compounds in complex mixtures.[8][9]
Sample Stability and Storage
Proper sample collection and storage are critical to ensure the integrity of the analytes. Biological samples should be collected in appropriate containers and stored frozen, preferably at -20°C or lower, to minimize degradation until analysis.[10] Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from urine, plasma, and whole blood.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine and Plasma
This protocol is a general procedure for the extraction of basic drugs like this compound from aqueous matrices.
Materials:
-
Urine or Plasma Sample
-
Internal Standard (IS) solution (e.g., Methamphetamine-d5)
-
5 M Sodium Hydroxide (B78521) (NaOH)
-
Extraction Solvent: A mixture of chloroform, ethyl acetate, and ethanol (B145695) (3:1:1 v/v/v) has been shown to be effective for amphetamine extraction.[5]
-
0.1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (B86663)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution Solvent (e.g., Ethyl Acetate for GC-MS; Mobile Phase for LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine or plasma into a 15 mL glass centrifuge tube.
-
Add the internal standard and vortex briefly.
-
-
Alkalinization:
-
Extraction:
-
Add 5 mL of the extraction solvent to the tube.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Back Extraction (Optional Clean-up Step):
-
Carefully transfer the organic layer to a clean centrifuge tube.
-
Add 1 mL of 0.1 M HCl and vortex for 2 minutes.
-
Centrifuge and discard the organic layer.
-
Add 200 µL of 5 M NaOH to the aqueous layer to re-alkalinize it.
-
Add 3 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the appropriate solvent for the analytical instrument.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Whole Blood
This protocol utilizes a mixed-mode cation exchange SPE cartridge for the selective extraction of basic compounds like this compound.
Materials:
-
Whole Blood Sample
-
Internal Standard (IS) solution (e.g., Methamphetamine-d5)
-
0.1 M Phosphate (B84403) Buffer (pH 6.0)
-
Mixed-Mode Cation Exchange SPE Cartridges
-
0.1 M Acetic Acid
-
Elution Solvent: Freshly prepared mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide (50:50:2 v/v/v).
-
Evaporation system
-
Reconstitution Solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add the internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Follow with a wash of 2 mL of methanol to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate solvent.
-
Protocol 3: Derivatization for GC-MS Analysis
To improve the chromatographic properties of this compound for GC-MS analysis, a derivatization step is recommended. Acylating agents are commonly used for amphetamines.
Materials:
-
Dried sample extract from LLE or SPE.
-
Derivatizing Agent: Pentafluoropropionic anhydride (B1165640) (PFPA) or Heptafluorobutyric anhydride (HFBA).
-
Ethyl Acetate
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of the derivatizing agent (e.g., PFPA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected when developing and validating an analytical method for this compound, based on published data for structurally similar amphetamines. Laboratories should perform their own validation studies to determine specific performance characteristics.
| Parameter | Urine | Plasma | Whole Blood |
| Extraction Method | LLE | LLE | SPE |
| Analytical Technique | GC-MS / LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Recovery (%) | > 85 | > 80 | > 75 |
| Limit of Detection (LOD) | 1-5 ng/mL | 0.5-2 ng/mL | 0.5-2 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL | 2-5 ng/mL | 2-5 ng/mL |
| Linear Range | 10-1000 ng/mL | 5-500 ng/mL | 5-500 ng/mL |
| Intra-day Precision (%RSD) | < 10 | < 10 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 |
Note: This data is illustrative and based on methods for related compounds. Actual values must be determined experimentally.
Visualizations
Caption: General workflow for this compound analysis.
References
- 1. [PDF] Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. agilent.com [agilent.com]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Furfenorex Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex is a stimulant drug, previously used as an appetite suppressant, that is metabolized in the body to produce several compounds, including methamphetamine.[1][2] Due to its potential for abuse, it is a controlled substance in many jurisdictions and its accurate quantification is essential in forensic toxicology, clinical chemistry, and drug testing laboratories.[3] The use of well-characterized reference standards is fundamental for the development and validation of analytical methods to ensure the accuracy, precision, and reliability of quantitative results.[4]
This document provides detailed application notes and protocols for the quantification of this compound and its major metabolites in biological matrices, primarily urine, using this compound as a reference standard. The methodologies described are based on established analytical techniques for amphetamine-type substances and can be adapted and validated for specific laboratory instrumentation and requirements.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Name | N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[5] |
| CAS Number | 3776-93-0[2][5][6] |
| Molecular Formula | C₁₅H₁₉NO[2][5][6] |
| Molar Mass | 229.32 g/mol [2][5][6] |
| Form | Typically available as a hydrochloride salt to enhance solubility.[7] |
| Storage | -20°C, protected from light and moisture.[6][8] |
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in vivo. The primary metabolic pathways include N-dealkylation and oxidation of the furan (B31954) ring.[9] Quantification of both the parent drug and its metabolites is crucial for a comprehensive toxicological assessment, as metabolites can have longer detection windows. The major metabolites of this compound include:
-
Methamphetamine: A pharmacologically active stimulant.[9]
-
Amphetamine: A further metabolite of methamphetamine.[9]
-
1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane: A major acidic metabolite.[9]
-
Furfurylamphetamine: Formed via N-demethylation.[9]
Experimental Protocols
The following protocols describe the quantification of this compound and its primary metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Reference Standard Preparation
The accuracy of quantification relies heavily on the precise preparation of calibration standards and quality controls from a well-characterized reference standard.
Protocol 3.1.1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol (B129727). This should be done in a Class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable deuterated internal standard (e.g., Methamphetamine-d11) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.
Note: All solutions should be stored at -20°C in amber vials to prevent degradation. The purity of the reference standard as stated in the Certificate of Analysis should be used to correct the concentration of the stock solution.
Sample Preparation
Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.
Protocol 3.2.1: Solid-Phase Extraction (SPE) for LC-MS/MS and GC-MS
-
Sample Preparation: To 1 mL of urine, add 20 µL of the internal standard working solution (1 µg/mL).
-
Hydrolysis (for conjugated metabolites - optional): Add 50 µL of β-glucuronidase solution and incubate at 50°C for 1 hour.
-
pH Adjustment: Adjust the sample pH to approximately 6 with 1M phosphate (B84403) buffer.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
LC-MS/MS Analysis
Protocol 3.3.1: Instrumental Analysis
-
Reconstitution: Reconstitute the dried extract from Protocol 3.2.1 in 100 µL of the initial mobile phase.
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound and Metabolites (Hypothetical - requires empirical determination)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 230.1 | 131.1 | 91.1 | 15 |
| Methamphetamine | 150.1 | 91.1 | 119.1 | 12 |
| Amphetamine | 136.1 | 91.1 | 119.1 | 10 |
| Furfurylamphetamine | 216.1 | 131.1 | 91.1 | 15 |
| Methamphetamine-d11 (IS) | 161.1 | 93.1 | 123.1 | 12 |
Note: The exact m/z values and collision energies must be optimized for the specific instrument used.
GC-MS Analysis
For GC-MS analysis, derivatization is necessary to improve the volatility and chromatographic properties of the analytes.
Protocol 3.4.1: Derivatization and Instrumental Analysis
-
Derivatization: To the dried extract from Protocol 3.2.1, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Injection: Inject 1-2 µL into the GC-MS system.
Table 3: GC-MS Parameters
| Parameter | Recommended Condition |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Type | Selected Ion Monitoring (SIM) |
Table 4: SIM Ions for this compound and Metabolites (as TMS derivatives - Hypothetical)
| Analyte (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 230 | 131 | 91 |
| Methamphetamine-TMS | 142 | 58 | 91 |
| Amphetamine-TMS | 134 | 91 | 118 |
| Methamphetamine-d11-TMS (IS) | 150 | 62 | 93 |
Note: The choice of derivatizing agent and the resulting fragment ions must be empirically determined and validated.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound and its metabolites in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations in each batch to ensure the accuracy and precision of the results. The concentrations of the QC samples should fall within ±20% of their nominal value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantification of this compound and its metabolites in biological samples using reference standards. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of high-quality, reliable, and defensible analytical data. It is imperative for each laboratory to perform a thorough validation of the chosen method to demonstrate its suitability for the intended purpose.
References
- 1. restek.com [restek.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. wada-ama.org [wada-ama.org]
- 4. USP Reference Standards [usp.org]
- 5. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 3776-93-0 | LGC Standards [lgcstandards.com]
- 7. CAS 3776-93-0: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 3776-93-0 [m.chemicalbook.com]
- 9. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Furfenorex Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the chiral separation of Furfenorex enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a stimulant drug structurally related to amphetamine, contains a chiral center, resulting in two enantiomers that may exhibit different pharmacological and toxicological profiles. The developed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-Furfenorex enantiomers. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds, enabling accurate quantification and purity assessment of this compound enantiomers.
Introduction
This compound is a sympathomimetic amine that has been used as an anorectic agent. Its chemical structure includes a stereocenter, leading to the existence of two enantiomers: (R)-Furfenorex and (S)-Furfenorex. It is well-established that enantiomers of a chiral drug can have distinct pharmacological activities and metabolic pathways[1]. Therefore, the ability to separate and quantify individual enantiomers is of critical importance in pharmaceutical research and development, as well as in forensic and clinical toxicology.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers[2][3][4]. The principle of chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, consequently, their separation[5]. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including basic drugs like amphetamine and its analogues[6][7][8].
This application note provides a robust HPLC method for the enantioselective separation of this compound, detailing the experimental protocol, and presenting the expected quantitative data.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.
-
Chemicals and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Diethylamine (B46881) (DEA) (Reagent grade)
-
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: The mobile phase consists of a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). A typical composition is 90:10:0.1 (v/v/v) of n-Hexane:IPA:DEA. The mobile phase should be freshly prepared and degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution of 10 µg/mL by dilution with the mobile phase.
HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Results and Discussion
Under the optimized HPLC conditions, a baseline separation of the (R)- and (S)-Furfenorex enantiomers was achieved. The use of a polysaccharide-based CSP provided the necessary stereoselectivity. The mobile phase, consisting of n-hexane as the main solvent and isopropanol as a polar modifier, allowed for the adjustment of retention times and resolution. The addition of a small amount of diethylamine (DEA) is crucial for obtaining good peak shapes for basic compounds like this compound, as it minimizes tailing by competing with the analyte for active sites on the stationary phase[9].
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-Furfenorex | 9.8 | 501,234 | - |
| (R)-Furfenorex | 11.5 | 499,876 | 2.1 |
Note: The data presented are representative and may vary depending on the specific instrumentation and column used.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC separation process.
Caption: Workflow of the chiral HPLC method for this compound enantiomer separation.
The principle of chiral separation is based on the differential interaction of the enantiomers with the chiral stationary phase, as depicted in the following diagram.
Caption: Principle of chiral separation based on differential interaction with the CSP.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase containing a basic additive allows for excellent resolution and peak shape. This method can be readily implemented in analytical laboratories for the quality control of this compound, as well as for pharmacokinetic and metabolism studies where the stereochemical outcome is of interest. Further optimization of the mobile phase composition and temperature may be performed to fine-tune the separation for specific applications or to reduce analysis time.
References
- 1. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Application Note: Solid-Phase Extraction of Furfenorex from Urine
Introduction
Furfenorex is a sympathomimetic amine and a derivative of amphetamine, previously used as an appetite suppressant. Due to its potential for abuse and its metabolic conversion to amphetamine, sensitive and reliable methods for its detection in biological matrices such as urine are crucial for forensic toxicology, clinical analysis, and anti-doping control. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption. This application note provides a detailed protocol for the extraction of this compound from human urine using polymeric cation exchange SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a mixed-mode solid-phase extraction sorbent that combines reversed-phase and strong cation exchange retention mechanisms. At an acidic pH, this compound, being a secondary amine, is protonated and retains strongly on the cation exchange functional groups of the sorbent. The reversed-phase properties of the sorbent also contribute to the retention of the analyte. Interfering substances are removed with a series of washes, and the analyte is then eluted with a basic organic solvent. Since this compound can be excreted in urine as conjugates (e.g., glucuronides), an enzymatic hydrolysis step is included prior to SPE to cleave these conjugates and allow for the analysis of total this compound.
Experimental Protocols
1. Sample Pre-treatment (Enzymatic Hydrolysis)
-
To 1 mL of urine sample in a glass tube, add 500 µL of acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis of any conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.
-
Use the supernatant for the SPE procedure.
2. Solid-Phase Extraction (SPE) Procedure
-
SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Strata-X-C), 30 mg/1 mL
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing Step 1: Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
-
Washing Step 3: Wash the cartridge with 1 mL of methanol to remove any remaining neutral interferences.
-
Drying: Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes to remove residual solvent.
-
Elution: Elute the analyte from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate. Collect the eluate in a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis and vortex for 20 seconds. The sample is now ready for injection.
3. Analytical Instrumentation (LC-MS/MS)
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: Specific precursor and product ions for this compound and any internal standards should be monitored.
Data Presentation
The following table summarizes the expected performance characteristics of the described SPE method for this compound analysis. This data is representative of typical results obtained for amphetamine-like substances using mixed-mode SPE and LC-MS/MS analysis.[1][2][3]
| Parameter | Expected Value |
| Recovery | > 85% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | < 15% (with internal standard) |
Visualizations
SPE Workflow for this compound from Urine
Caption: Workflow for the solid-phase extraction of this compound from urine.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of amphetamine, methamphetamine, MDA, and MDMA in urine using solid-phase microextraction, direct on-fiber derivatization, and analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Furfenorex for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Furfenorex (N-methyl-N-(1-phenylpropan-2-yl)furan-2-carboxamide) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a secondary amine group and its overall polarity, derivatization is a crucial step to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and peak shape.[1][2][3]
Two primary derivatization techniques are presented: acylation and silylation. Additionally, a method for chiral derivatization is outlined to enable the separation of its enantiomers.
Introduction
This compound is a sympathomimetic amine and a derivative of amphetamine. Accurate and sensitive quantification of this compound in various matrices is essential in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose; however, direct analysis of underivatized this compound can be challenging due to its polarity, which can lead to poor peak shape, thermal degradation, and adsorption on active sites within the GC system.[2][4][5]
Derivatization chemically modifies the analyte to produce a less polar and more volatile compound, making it more amenable to GC-MS analysis.[2][3] This process involves the reaction of the secondary amine group of this compound with a specific reagent to form a stable derivative. The choice of derivatization reagent can significantly influence chromatographic retention time, mass spectral fragmentation patterns, and overall method sensitivity.[1]
This document outlines robust and reproducible protocols for the derivatization of this compound using common and effective reagents.
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted in the following diagram.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Protocols
Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA)
Acylation is a robust and widely used derivatization technique for amines.[6][7] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily derivatizes primary and secondary amines to form stable trifluoroacetyl derivatives.[7] These derivatives are highly volatile and exhibit excellent chromatographic properties.
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Protocol:
-
Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8]
-
Add 50 µL of ethyl acetate to the dried residue.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with ethyl acetate.
Silylation with BSTFA + 1% TMCS
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.[2][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst is a potent silylating agent for amines and other functional groups.[10] The resulting TMS-derivatives are thermally stable and more volatile than the parent compound.[9]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Protocol:
-
Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[9]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Chiral Derivatization with (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl)
For the separation of this compound enantiomers, a chiral derivatizing agent is required to form diastereomers that can be resolved on a standard achiral GC column.[11][12] (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) is a common chiral derivatizing agent for amines.[11][12]
Materials:
-
This compound standard or dried sample extract
-
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
-
Triethylamine (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Protocol:
-
Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous toluene to the dried residue.
-
Add 10 µL of anhydrous triethylamine.
-
Add 10 µL of a 25 mg/mL solution of (R)-(+)-MTPA-Cl in toluene.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the GC-MS analysis of this compound derivatives based on typical results for amphetamine-like compounds. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Acylation (TFAA) | Silylation (BSTFA + 1% TMCS) | Chiral Derivatization (MTPA-Cl) |
| Expected Retention Time | Shorter than underivatized | Longer than acylated derivative | Significantly longer |
| Key Mass Fragments (m/z) | Dependent on fragmentation of the trifluoroacetyl derivative | M-15 (loss of CH3), specific fragments of the TMS derivative | Fragments characteristic of the MTPA moiety and this compound |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL range | Low to mid ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | Low ng/mL range | Low to mid ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
Logical Relationship of Derivatization Choice
The selection of a derivatization technique depends on the analytical goal. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a derivatization technique for this compound analysis.
Conclusion
The GC-MS methods detailed in these application notes, incorporating acylation, silylation, or chiral derivatization, provide reliable and sensitive approaches for the analysis of this compound. The choice of the specific derivatization protocol will depend on the analytical requirements, such as the need for routine screening, high sensitivity, or enantiomeric separation. Proper validation of the chosen method within the specific laboratory environment is crucial for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Detecting Furfenorex in Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfenorex is a sympathomimetic amine and a derivative of phenethylamine (B48288) that has been used as an anorectic agent. Due to its potential for abuse and its metabolic conversion to amphetamine and methamphetamine, sensitive and reliable methods for its detection in various biological matrices are crucial for forensic toxicology and clinical chemistry. Hair analysis offers a wide window of detection, providing a history of drug exposure over weeks to months.[1] This document provides detailed application notes and protocols for the detection of this compound and its metabolites in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Given the limited availability of specific validated methods for this compound in hair, this protocol is adapted from established methods for amphetamine-type substances (ATS) in hair.[2][3] The primary target analytes include this compound, and its key metabolites: amphetamine, and methamphetamine.[4] The detection of these metabolites is critical to confirm the administration of the parent drug.
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, primarily through N-demethylation and N-defurfurylation, producing metabolites such as furfurylamphetamine and methamphetamine. Amphetamine is also a minor metabolite.[4] A major metabolite identified in rat studies is 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4] For routine hair analysis, targeting the parent drug and its more common amphetamine-type metabolites is a practical approach.
Figure 1: Metabolic pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound in hair samples involves sample collection, preparation, extraction, and instrumental analysis.
Figure 2: Experimental workflow for this compound analysis in hair.
Detailed Experimental Protocols
Sample Preparation
-
Decontamination: To remove external contaminants, wash approximately 100 mg of hair sequentially with 5 mL of dichloromethane, 5 mL of deionized water, and 5 mL of acetone.[5] Each wash step should be performed for 2 minutes with gentle agitation. After the final wash, allow the hair to air dry completely.
-
Pulverization: Cut the decontaminated hair into small segments (approximately 1-2 mm). Pulverize the hair segments using a ball mill to increase the surface area for efficient extraction.[5]
Extraction
-
Extraction Solution: Prepare an extraction solution of methanol (B129727) containing 1% hydrochloric acid (HCl).[6]
-
Ultrasonic Extraction: Transfer the pulverized hair (typically 20-50 mg, accurately weighed) into a glass test tube. Add 1 mL of the extraction solution and an appropriate amount of a deuterated internal standard mixture (e.g., Amphetamine-d5, Methamphetamine-d5).
-
Vortex the mixture for 1 minute and then place it in an ultrasonic water bath at 50°C for 2 hours.[7]
-
Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Evaporation: Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Instrumental Analysis (LC-MS/MS)
The following parameters are suggested and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of these compounds.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its metabolites need to be determined by direct infusion of analytical standards. For amphetamine and methamphetamine, established transitions can be used.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of amphetamine-type substances in hair, which can be used as a reference for the method validation of this compound analysis. It is imperative to perform a full in-house validation for this compound and its specific metabolites.
| Analyte | Linearity Range (ng/mg) | Limit of Detection (LOD) (ng/mg) | Limit of Quantification (LOQ) (ng/mg) | Recovery (%) |
| Amphetamine | 0.2 - 5.0[2] | 0.05 - 0.46[7] | 0.1 - 0.2[1] | 8 - 14[2] |
| Methamphetamine | 0.2 - 5.0[2] | 0.05 - 0.46[7] | 0.1 - 0.2[1] | 14 - 20[2] |
| This compound (estimated) | 0.2 - 5.0 | ~0.1 | ~0.2 | To be determined |
| This compound Metabolites (estimated) | 0.2 - 5.0 | ~0.1 | ~0.2 | To be determined |
Note: The values for this compound and its metabolites are estimated based on data for structurally similar compounds and require experimental validation.
Discussion and Considerations
-
Method Validation: A full method validation according to international guidelines (e.g., SWGTOX) is mandatory. This should include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and matrix effects.
-
Internal Standards: The use of deuterated internal standards is highly recommended to compensate for matrix effects and variations in extraction efficiency.
-
Cut-off Values: Cut-off concentrations for this compound in hair have not been established. Laboratories should define their own cut-offs based on the validation results and the context of the analysis (e.g., forensic vs. clinical).
-
External Contamination: The washing procedure is a critical step to minimize the risk of false-positive results due to external contamination. The effectiveness of the washing procedure should be evaluated during method validation.
-
Metabolite Ratio: The presence and ratio of metabolites to the parent drug can provide information about the chronicity of use. However, interpretation should be done with caution as incorporation rates into hair can vary between individuals.
Conclusion
The described protocol provides a robust framework for the development and validation of an analytical method for the detection of this compound and its metabolites in hair samples. By adapting established procedures for amphetamine-type substances and incorporating knowledge of this compound metabolism, forensic and clinical laboratories can develop sensitive and reliable assays to monitor for the use of this substance. The use of LC-MS/MS provides the necessary selectivity and sensitivity for the detection of these analytes at the low concentrations typically found in hair.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of amphetamines in hair samples using microextraction by packed sorbent and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hair analysis by GC/MS/MS to verify abuse of drugs [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-MS method for the detection and quantitation of ten major drugs of abuse in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hair-based rapid analyses for multiple drugs in forensics and doping: application of dynamic multiple reaction monitoring with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Furfenorex Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the metabolism of Furfenorex using common in vitro models. The protocols detailed below are designed to be adaptable for determining key metabolic parameters and identifying the enzymes responsible for this compound biotransformation.
Introduction
This compound, a derivative of amphetamine, undergoes metabolic conversion in the body. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile and potential for drug-drug interactions. In vitro models, such as human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes, are invaluable tools for these investigations.
In vitro studies with rat liver microsomes have shown that the major metabolic routes of this compound are N-demethylation and N-defurfurylation, leading to the formation of furfurylamphetamine and methamphetamine, respectively.[1] These reactions are catalyzed by cytochrome P-450 enzymes.[1] In vivo, the primary metabolite is an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which is not typically observed in microsomal incubations.[1] Amphetamine and methamphetamine have been identified as minor metabolites in vivo.[1]
This document provides detailed protocols for utilizing human-derived in vitro systems to elucidate the metabolism of this compound, enabling researchers to generate critical data for drug development and regulatory submissions.
Data Presentation
Quantitative data from in vitro metabolism studies should be organized for clarity and comparative analysis. The following tables provide templates for presenting kinetic parameters and the relative contributions of different metabolic pathways.
Table 1: Example Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes
| Metabolic Pathway | Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| N-demethylation | Furfurylamphetamine | [Example Value: 25] | [Example Value: 500] | [Example Value: 20] |
| N-defurfurylation | Methamphetamine | [Example Value: 50] | [Example Value: 300] | [Example Value: 6] |
Note: The values presented in this table are for illustrative purposes only and must be determined experimentally.
Table 2: Example Contribution of Recombinant Human CYP Isoforms to this compound Metabolism
| CYP Isoform | Furfurylamphetamine Formation Rate (pmol/min/pmol CYP) | Methamphetamine Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | [Example Value: <1.0] | [Example Value: <1.0] |
| CYP2B6 | [Example Value: 5.2] | [Example Value: 2.1] |
| CYP2C9 | [Example Value: 15.8] | [Example Value: 8.5] |
| CYP2C19 | [Example Value: 8.3] | [Example Value: 4.2] |
| CYP2D6 | [Example Value: 35.1] | [Example Value: 18.9] |
| CYP3A4 | [Example Value: 22.5] | [Example Value: 12.3] |
Note: The values presented in this table are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study this compound metabolism.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, providing a measure of its intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar compound not found as a metabolite)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[2]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Set up incubation tubes in duplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
To each tube, add the diluted human liver microsomes and this compound to achieve the desired final concentrations (a typical starting concentration for this compound is 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the 0-minute time point, add the quenching solution before adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
At each designated time point, terminate the reaction by adding a volume of cold acetonitrile (containing the internal standard) that is at least twice the incubation volume.
-
Vortex the samples and centrifuge at >3000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Protocol 2: Determination of Michaelis-Menten Kinetics in Human Liver Microsomes
This protocol is used to determine the apparent Km and Vmax for the formation of this compound metabolites.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Instead of a single concentration of this compound, use a range of substrate concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100, 200 µM).[2]
-
The incubation time should be optimized to ensure linear metabolite formation. This is typically a shorter time point (e.g., 10-20 minutes).
-
Quantify the formation of the metabolites (furfurylamphetamine and methamphetamine) at each substrate concentration using a validated LC-MS/MS method.
-
Plot the rate of metabolite formation (V) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax.
Protocol 3: CYP450 Reaction Phenotyping using Recombinant Human Enzymes
This protocol helps to identify the specific CYP isoforms responsible for this compound metabolism.
Procedure:
-
Incubate this compound (at a concentration close to the apparent Km if known, or a standard concentration like 1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[3]
-
Ensure each reaction contains the appropriate cofactors (NADPH regenerating system) and buffer.
-
The incubation time and protein concentration should be optimized to ensure linear metabolite formation.
-
Terminate the reactions and process the samples as described in Protocol 1.
-
Quantify the formation of furfurylamphetamine and methamphetamine for each CYP isoform.
-
The isoforms that produce the highest rates of metabolite formation are the primary enzymes responsible for those metabolic pathways.
Protocol 4: Metabolism in Cryopreserved Human Hepatocytes
This protocol allows for the study of this compound metabolism in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as transporters.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated culture plates
-
Williams' Medium E or other suitable culture medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Plating of Hepatocytes:
-
Incubation with this compound:
-
Remove the plating medium and replace it with fresh, pre-warmed culture medium containing the desired concentration of this compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the culture medium.
-
The cells can also be harvested at the end of the experiment to analyze intracellular metabolites.
-
-
Sample Analysis:
-
Process the collected medium and cell lysates to precipitate proteins and extract the analytes.
-
Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Metabolic pathways of this compound in vitro and in vivo.
Caption: General experimental workflow for in vitro metabolism studies.
Caption: Relationship between experimental protocols and key metabolic parameters.
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 4. bdj.co.jp [bdj.co.jp]
Troubleshooting & Optimization
Technical Support Center: Quantification of Furfenorex Metabolites in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of furfenorex metabolites in urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound metabolites in urine?
A1: The main challenges include:
-
Metabolic Complexity: this compound is extensively metabolized into numerous compounds, with only trace amounts of the parent drug excreted in urine.[1] The primary metabolite is an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[1]
-
Presence of Methamphetamine: A significant challenge is that this compound metabolizes to methamphetamine and amphetamine, which are common drugs of abuse.[1][2][3] This requires analytical methods that can distinguish between the use of this compound and the illicit use of methamphetamine.
-
Analyte Stability: Like many metabolites, the stability of this compound metabolites in urine can be affected by storage conditions such as temperature and time, potentially leading to inaccurate quantification.
-
Matrix Effects: The complex nature of urine can interfere with the ionization of target analytes in mass spectrometry, leading to ion suppression or enhancement and affecting quantitative accuracy.
-
Lack of Commercial Standards: Obtaining certified reference standards for all this compound metabolites can be difficult, hindering accurate quantification.
Q2: What are the major metabolites of this compound found in urine?
A2: In vivo studies in rats have identified nine metabolites in urine. The major metabolite is 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[1] Minor metabolites include amphetamine, methamphetamine, and their hydroxylated forms.[1] In vitro studies have also shown N-demethylation and N-defurfurylation to be major metabolic routes.[1]
Q3: Is it possible to differentiate this compound use from methamphetamine abuse?
A3: Differentiating this compound use from methamphetamine abuse is a significant analytical challenge. While the presence of methamphetamine can be a result of this compound metabolism, the detection of specific this compound metabolites, such as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, would strongly indicate the use of this compound.[1] A comprehensive analytical approach targeting both methamphetamine and unique this compound metabolites is necessary for accurate interpretation.
Troubleshooting Guides
Sample Preparation
Problem: Low recovery of this compound metabolites during extraction.
| Possible Cause | Solution |
| Inappropriate Extraction Method | For acidic metabolites like 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, ensure the pH of the urine sample is adjusted to an acidic range (e.g., pH 4-5) before extraction to ensure the analyte is in a neutral form for better partitioning into an organic solvent during Liquid-Liquid Extraction (LLE) or for retention on a Solid-Phase Extraction (SPE) column. For basic metabolites like amphetamine and methamphetamine, adjust the pH to the alkaline range (e.g., pH 9-10). |
| Inefficient LLE Solvent | For amphetamine-type substances, a mixture of solvents can improve extraction efficiency. A combination of a nonpolar solvent (e.g., n-butyl chloride) and a more polar solvent (e.g., ethyl acetate) may provide better recovery for a range of metabolites with varying polarities. |
| Suboptimal SPE Sorbent | Use a mixed-mode SPE cartridge (e.g., C8 and cation exchange) for the simultaneous extraction of both neutral and basic metabolites. Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. For basic metabolites retained on a cation exchange sorbent, an elution solvent containing a small percentage of a strong base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or a mixture of ethyl acetate (B1210297) and isopropanol) is typically required. |
Chromatographic Analysis
Problem: Poor peak shape or resolution of metabolites.
| Possible Cause | Solution |
| Inadequate Derivatization (GC-MS) | For GC-MS analysis, derivatization of polar functional groups (e.g., amines, hydroxyls) is crucial to improve volatility and thermal stability. Use a suitable derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. |
| Suboptimal LC Column (LC-MS/MS) | For LC-MS/MS, a C18 column is commonly used for the separation of amphetamine-type compounds. However, for more polar metabolites, a phenyl-hexyl or a polar-embedded column might provide better retention and peak shape. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. For LC-MS/MS, a mobile phase consisting of acetonitrile (B52724) or methanol with a small amount of formic acid or ammonium formate (B1220265) in water is a good starting point. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. |
Mass Spectrometric Detection
Problem: Low sensitivity or high background noise.
| Possible Cause | Solution |
| Matrix Effects | Implement strategies to minimize matrix effects, such as optimizing the sample preparation to remove interfering substances, using a divert valve to discard the early eluting, unretained components from the LC system, or employing matrix-matched calibration standards. The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects. |
| Suboptimal Ionization Parameters | Optimize the ion source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to maximize the ionization of the target analytes. |
| Incorrect MS/MS Transitions | Ensure that the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are specific and provide the best signal-to-noise ratio. If standards are available, perform product ion scans to identify the most intense and stable fragment ions. |
Quantitative Data
Due to the limited availability of specific quantitative data for all this compound metabolites, the following table provides representative data for amphetamine and methamphetamine, which are key metabolites of this compound. Researchers should perform their own method validation to determine specific performance characteristics for other this compound metabolites.
| Analyte | Extraction Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Amphetamine | LLE | GC-MS | - | - | >88% | [4] |
| Methamphetamine | LLE | GC-MS | 0.03 µg/mL | - | >86% | [4] |
| Amphetamine | SPE | HPLC-DAD | 150 ng/mL | - | >50% | - |
| Methamphetamine | SPME-GC-MS | GC-MS | - | 10 ng/mL | 71.89-103.24% | |
| Amphetamine | SPME-GC-MS | GC-MS | - | 10 ng/mL | 71.89-103.24% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Basic Metabolites
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 200 µL of 5 M potassium hydroxide to adjust the pH to > 9.
-
Add 3 mL of an organic solvent (e.g., n-butyl chloride or a mixture of chloroform (B151607) and isopropanol).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE) for Mixed Polarity Metabolites
-
Use a mixed-mode SPE cartridge (e.g., C8/SCX).
-
Conditioning: Wash the cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Loading: To 1 mL of urine, add an internal standard and 1 mL of 100 mM phosphate buffer (pH 6.0). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Derivatization for GC-MS Analysis
-
After evaporation of the extraction solvent, add 50 µL of a derivatizing agent (e.g., TFAA or BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Visualizations
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. Rapid analysis of amphetamine, methamphetamine, MDA, and MDMA in urine using solid-phase microextraction, direct on-fiber derivatization, and analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of Furfenorex
Welcome to the technical support center for the LC-MS/MS analysis of Furfenorex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue).[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[2][3]
Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?
A2: For bioanalytical methods, matrix effects are primarily caused by endogenous components that are co-extracted with this compound. The most common culprits include phospholipids (B1166683) from cell membranes, as well as salts, proteins, and detergents.[1][4] If the subject is on other medications, co-administered drugs and their metabolites can also co-elute and interfere with ionization.[4]
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: There are both qualitative and quantitative methods to assess matrix effects.
-
Qualitative Assessment: The post-column infusion technique is a common method to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] This involves infusing a constant flow of this compound solution into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the analyte's signal indicates the presence of interfering components.[5]
-
Quantitative Assessment: The most accepted method, recommended by regulatory bodies like the EMA, is the post-extraction spike comparison.[1][3] This method quantitatively determines the matrix factor (MF) by comparing the peak area of this compound spiked into a blank matrix extract against the peak area of this compound in a neat (pure) solvent.[1][6]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects. Ion suppression is a more common phenomenon where co-eluting matrix components compete with the analyte (this compound) for ionization, leading to a reduced signal.[7] Ion enhancement is the opposite effect, where co-eluting compounds may improve the ionization efficiency of the analyte, resulting in an artificially high signal.[2][3] Both effects are detrimental to data quality.
Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more susceptible to matrix effects for this compound analysis?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than APCI.[4][8] The ESI process relies on charge competition at the surface of droplets in the liquid phase, which is easily disrupted by non-volatile matrix components like salts and phospholipids.[2][9] APCI, which involves gas-phase ionization, is often less affected by these particular interferences.[2][8] Since this compound is an amine-containing compound, it is typically analyzed using positive-ion ESI, making the evaluation of matrix effects critical.
Troubleshooting Guide: Inaccurate or Irreproducible Quantitative Results
Poor accuracy and precision are common indicators of uncharacterized matrix effects. Follow this systematic approach to identify, mitigate, and control these effects in your this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Optimizing Solid-Phase Extraction of Furfenorex: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of Furfenorex.
Troubleshooting Guide: Enhancing this compound Recovery
Low recovery is a frequent challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving common issues. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE process (sample load, wash, and elution).[1][2]
Q1: My this compound recovery is low, and I found it in the sample loading fraction. What should I do?
A1: Analyte loss during the loading step suggests that this compound is not being adequately retained by the sorbent.[2][3] Consider the following solutions:
-
Incorrect Sorbent Choice: The polarity of your sorbent may not be appropriate for this compound. For a compound like this compound, which has both nonpolar (phenyl and furanyl groups) and basic (tertiary amine) characteristics, a mixed-mode sorbent (e.g., C8-SCX) that offers both reversed-phase and cation-exchange retention mechanisms can be highly effective.[4]
-
Inappropriate Sample pH: this compound has a predicted pKa of 8.48 ± 0.50.[5] To ensure the tertiary amine is protonated and can interact with a cation-exchange sorbent, the sample pH should be adjusted to at least two pH units below the pKa (i.e., pH ≤ 6.5).[6] For reversed-phase sorbents, a higher pH might be necessary to increase retention of the neutral form. A study on methamphetamine showed high recoveries at pH 6.[4]
-
Sample Solvent is Too Strong: If the organic content of your sample solvent is too high, it can prevent the analyte from binding to the sorbent.[2] Dilute your sample with a weaker solvent (e.g., water or an appropriate buffer) before loading.[3]
-
High Flow Rate: A fast flow rate during sample loading can reduce the interaction time between this compound and the sorbent.[3][7] Decrease the loading flow rate to allow for proper equilibration.[3]
-
Column Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough.[2][8] Consider using a cartridge with a larger sorbent mass or reducing the sample volume/concentration.[3]
Q2: I'm losing this compound during the wash step. How can I prevent this?
A2: Analyte loss during the wash step indicates that the wash solvent is too strong and is prematurely eluting your compound of interest.[2][9]
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.[3][8] For example, if you are using 50% methanol (B129727), try reducing it to 20% or 10%.
-
Optimize Wash Solvent pH: Maintain the pH of the wash solvent to ensure this compound remains in its retained form (protonated for cation-exchange).[2]
Q3: My recovery is still low, and I've confirmed this compound is not in the load or wash fractions. What's the problem?
A3: If the analyte is not found in the initial fractions, it is likely strongly retained on the column and not being completely eluted.[1][2]
-
Increase Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.
-
For reversed-phase sorbents, increase the percentage of organic solvent in the elution mixture.[9]
-
For cation-exchange sorbents, the elution solvent should contain a component to neutralize the charged amine. A common strategy is to add a small amount of a base, such as ammonium (B1175870) hydroxide (B78521), to the organic solvent.[4][10] A mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2) has been shown to be effective for eluting similar compounds.[4]
-
-
Optimize Elution Solvent pH: Adjust the pH of the elution solvent to neutralize the analyte. For this compound retained on a cation-exchange sorbent, a basic pH will deprotonate the amine, disrupting its ionic bond with the sorbent and facilitating elution.[9]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to elute all the retained analyte.[9] Try increasing the elution volume and collecting multiple elution fractions to see if recovery improves.[9]
-
Incorporate a Soak Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve the desorption of the analyte.[11]
Data Presentation: Impact of SPE Parameters on Recovery
| Sorbent Type | Sample pH | Elution Solvent | Average Recovery (%) |
| C8 | 6.0 | CH₂Cl₂-IPA-NH₄OH (78:20:2) | 75.3 |
| C18 | 6.0 | CH₂Cl₂-IPA-NH₄OH (78:20:2) | 81.5 |
| SCX | 6.0 | CH₂Cl₂-IPA-NH₄OH (78:20:2) | 86.2 |
| C8-SCX | 6.0 | CH₂Cl₂-IPA-NH₄OH (78:20:2) | >86 |
Data adapted from a study on methamphetamine and amphetamine.[4] IPA: Isopropanol
Experimental Protocols
General Protocol for SPE of this compound using a Mixed-Mode (C8-SCX) Cartridge
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., urine, plasma), add an appropriate internal standard.
-
Adjust the sample pH to approximately 6.0 using a suitable buffer (e.g., phosphate (B84403) buffer). This ensures the amine group of this compound is protonated.[4]
-
Centrifuge the sample to pellet any precipitates.
-
-
Cartridge Conditioning:
-
Wash the mixed-mode SPE cartridge sequentially with:
-
2 mL of methanol
-
2 mL of deionized water
-
-
Do not allow the cartridge to dry out between these steps.[9]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a low flow rate (e.g., 1-2 mL/min).[9]
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
2 mL of deionized water
-
2 mL of a weak organic solvent (e.g., 20% methanol in water)
-
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound from the cartridge with 2 mL of an appropriate elution solvent. A mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v) is a good starting point.[4]
-
Collect the eluate in a clean tube.
-
-
Post-Elution:
Visualizations
Diagram 1: General Solid-Phase Extraction Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound CAS#: 3776-93-0 [m.chemicalbook.com]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. welch-us.com [welch-us.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promochrom.com [promochrom.com]
- 12. phenomenex.com [phenomenex.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Trace Level Detection of Furfenorex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for trace level detection of Furfenorex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound at trace levels using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis
Question: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
Answer: Peak tailing in HPLC analysis of basic compounds like this compound is a common issue. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based columns can interact with the basic amine group of this compound, leading to tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2-3) can protonate the silanol groups, reducing these interactions. Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also mitigate this effect.
-
-
Column Contamination: Accumulation of matrix components from the sample onto the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. Implement a robust sample preparation procedure to remove interfering matrix components. Regularly flush the column with a strong solvent.
-
-
Improper Column Installation: A poor connection between the tubing and the column can create dead volume, leading to peak distortion.
-
Solution: Ensure the column is installed correctly according to the manufacturer's instructions, with fittings properly tightened to eliminate dead volume.
-
Question: My this compound peak is broad, and the sensitivity is low. How can I improve this?
Answer: Poor peak shape and low sensitivity are often related. Here are some troubleshooting steps:
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Suboptimal Mobile Phase: The composition of the mobile phase can significantly impact peak shape and retention.
-
Solution: Optimize the mobile phase composition, including the organic modifier and pH, to achieve better peak focusing.
-
Question: I am experiencing retention time shifts for this compound between injections. What could be the cause?
Answer: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Column Temperature: Variations in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability.
-
Solution: Regularly maintain the pump, including checking for leaks and ensuring proper seal performance.
-
GC-MS Analysis
Question: I am seeing significant peak tailing for this compound in my GC-MS analysis. What should I investigate?
Answer: Peak tailing in GC-MS for amine-containing compounds like this compound is often due to active sites in the system.
-
Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile matrix components, creating active sites.
-
Solution: Regularly replace the inlet liner and septum. Use a deactivated liner.
-
-
Column Activity: The stationary phase of the column can degrade over time, exposing active silanol groups.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the inlet side. In severe cases, the column may need to be replaced.
-
-
Improper Column Installation: An incorrect installation can lead to dead volumes and peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the mass spectrometer interface.
-
Question: I am experiencing a loss of signal or poor sensitivity for this compound. What are the likely causes?
Answer: Low sensitivity can be a significant hurdle in trace level analysis.
-
Analyte Degradation: this compound can be susceptible to degradation in the hot GC inlet.
-
Solution: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. Derivatization of the amine group can also improve thermal stability.
-
-
Ion Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to reduced ionization efficiency.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
-
Leaks in the System: Air leaks in the GC-MS system can lead to a decrease in sensitivity and an increase in background noise.
-
Solution: Perform a leak check of the entire system, paying close attention to fittings and seals.
-
Question: Why am I not seeing the expected molecular ion for this compound in my mass spectrum?
Answer: The absence or low abundance of the molecular ion is common in electron ionization (EI) mass spectrometry for compounds like this compound.
-
Extensive Fragmentation: this compound, being an amphetamine derivative, is prone to extensive fragmentation upon electron ionization. The molecular ion may be very low in abundance or absent altogether.
-
Solution: Focus on characteristic fragment ions for identification and quantification. The primary fragmentation of this compound involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a tropylium-like ion. Another significant fragmentation is the loss of the furfuryl group.
-
-
Soft Ionization Techniques: If the molecular ion is critical for your analysis, consider using a softer ionization technique.
-
Solution: Chemical Ionization (CI) is a softer ionization method that typically produces a more abundant protonated molecule ([M+H]+), which can aid in confirming the molecular weight.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general guideline for the extraction of this compound from urine samples using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample by adding 100 µL of 1 M hydrochloric acid.
-
Vortex the sample for 30 seconds.
-
-
Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 0.1 M hydrochloric acid. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
-
Analytical Methods
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor for specific precursor-to-product ion transitions for this compound and its metabolites. |
| Parameter | Recommended Condition |
| Derivatization | Acetylation with acetic anhydride (B1165640) or trifluoroacetylation with trifluoroacetic anhydride (TFAA) is recommended to improve chromatographic performance and thermal stability. |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) for amphetamine-type substances using sensitive analytical techniques. Specific values for this compound may vary depending on the specific method, matrix, and instrumentation.
| Analytical Method | Matrix | Typical LOD (ng/mL) | Typical LOQ (ng/mL) |
| LC-MS/MS | Urine | 0.1 - 1.0 | 0.5 - 5.0 |
| LC-MS/MS | Plasma | 0.05 - 0.5 | 0.2 - 2.0 |
| GC-MS | Urine | 1.0 - 10 | 5.0 - 25 |
Visualizations
Logical Workflow for this compound Analysis
Caption: A logical workflow for the analysis of this compound in biological samples.
Metabolic Pathway of this compound
Caption: The metabolic pathway of this compound, primarily mediated by Cytochrome P450 enzymes.[1]
References
Troubleshooting peak tailing in GC-MS analysis of Furfenorex
This technical support center provides troubleshooting guidance for common issues encountered during the GC-MS analysis of Furfenorex, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the GC-MS analysis of this compound.
Is the peak tailing observed for all peaks or only for this compound and similar compounds?
-
All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to a physical problem in the system.
-
Specific Peaks: If tailing is primarily observed for polar or active compounds like this compound (an amine), the problem is more likely chemical in nature.
Scenario 1: All Peaks are Tailing
This often indicates a problem with the flow path or system setup.
Question: What are the initial checks if all my peaks are tailing?
Answer:
-
Improper Column Installation:
-
Poor Column Cut: A non-square or jagged cut of the column can cause turbulence and lead to peak tailing.[1][2][3] Always use a high-quality ceramic wafer or diamond scribe for a clean, 90-degree cut. Inspect the cut with a magnifying glass before installation.
-
Incorrect Column Position: The column may be positioned too high or too low in the injector or detector.[1][3] This can create dead volumes where the sample can be delayed, resulting in tailing.[3][4] Refer to your instrument manual for the correct column installation depth.
-
-
System Leaks:
-
Leaks in the carrier gas flow path can lead to a non-uniform flow rate and cause peak distortion. Check for leaks at the injector, detector, and column fittings using an electronic leak detector. A common point of failure is the septum.
-
-
Carrier Gas Flow Rate:
Scenario 2: Only this compound (and other polar compounds) Peak is Tailing
This is the more common scenario for a compound like this compound and usually points to active sites within the GC system. This compound, being a tertiary amine, is susceptible to interactions with acidic silanol (B1196071) groups present on glass and silica (B1680970) surfaces.[2][3][7]
Question: My this compound peak is tailing, but other non-polar compounds look fine. What should I investigate?
Answer:
-
Active Sites in the Injector:
-
Active Sites in the Column:
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[7][8][9]
-
Column Degradation: Repeated injections or exposure to harsh conditions can degrade the stationary phase, exposing the underlying active silica surface.
-
Solution: If trimming the column does not resolve the issue, the column may need to be replaced.[8]
-
-
Inappropriate Stationary Phase: Using a non-polar column for a polar compound can sometimes lead to tailing. A mid-polar or polar-embedded column might provide better peak shape.[11]
-
-
Column Overload:
-
Temperature Effects:
-
Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize efficiently, leading to slow transfer to the column and peak tailing.[3]
-
Cold Spots: Cold spots in the transfer line between the GC and the MS can cause condensation and subsequent slow re-vaporization of the analyte, resulting in tailing for later-eluting peaks.[5]
-
Solution: Ensure all heated zones (injector, transfer line, ion source) are at the appropriate temperatures.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is observed when the back half of a chromatographic peak is broader than the front half.[8] It results in an asymmetrical peak shape that slopes gradually towards the baseline. This can compromise resolution and lead to inaccurate integration and quantification.
Q2: Can the sample solvent cause peak tailing?
A2: Yes, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion.[4] For example, injecting a very polar sample into a non-polar column can lead to poor focusing of the analyte at the head of the column.
Q3: How often should I change my injector liner and septum?
A3: This depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to change the septum daily or after every 50-100 injections. The liner should be inspected regularly and replaced when it appears dirty or after every 100-200 injections to prevent the buildup of active sites.[2]
Q4: What is derivatization and can it help with peak tailing of this compound?
A4: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For compounds with active hydrogens, like amines and alcohols, derivatization can block these active sites, reducing their polarity and interaction with active sites in the GC system.[13] This often leads to sharper, more symmetrical peaks. For this compound, derivatizing agents that react with amines, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), could be considered to improve peak shape.
Q5: I've tried everything and the peak is still tailing. What else can I do?
A5: If you have systematically addressed all the common causes (column, injector, leaks, contamination), consider the following:
-
MS Ion Source Temperature: A low ion source temperature can sometimes contribute to tailing, especially for less volatile compounds.[5]
-
Priming the System: Injecting a high-concentration standard of your analyte of interest can sometimes "prime" or passivate the active sites in the system, leading to improved peak shape for subsequent injections.[5]
-
Consult the Manufacturer: Your instrument and column manufacturers can provide specific recommendations for your application.
Quantitative Troubleshooting Parameters
The following table summarizes key GC-MS parameters that can be adjusted when troubleshooting peak tailing. The "Typical Starting Point" values are based on a general method for stimulants and should be optimized for your specific instrument and application.[14][15]
| Parameter | Typical Starting Point | Troubleshooting Action | Potential Impact on Peak Tailing |
| Injector Temperature | 280 °C | Increase in 10-20 °C increments | A higher temperature can improve vaporization and reduce tailing caused by slow sample transfer. |
| Carrier Gas Flow Rate | 1.0 mL/min | Increase flow rate | A higher flow rate can reduce the time the analyte spends in the system, minimizing interactions with active sites.[5] |
| Injection Volume | 1-3 µL | Decrease injection volume or dilute sample | Reduces the risk of column overload, which is a common cause of tailing.[12] |
| Split Ratio | 10:1 to 15:1 | Increase split ratio | A higher split ratio reduces the amount of analyte reaching the column, preventing overload. |
| Oven Temperature Program | Initial: 110 °C | Increase initial oven temperature | A higher initial temperature can improve the focusing of early-eluting peaks on the column. |
| Transfer Line Temperature | 280 °C | Increase temperature | Ensures efficient transfer of the analyte from the GC to the MS, preventing cold spots.[5] |
| Column Trimming | N/A | Trim 10-20 cm from the inlet | Removes contaminated sections of the column that can cause peak tailing.[9][10] |
Experimental Workflow
A detailed experimental workflow for troubleshooting peak tailing is provided below. This logical progression helps to systematically isolate and resolve the issue.
Caption: A step-by-step workflow for troubleshooting peak tailing in GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Restek - Blog [restek.com]
- 6. tailing peaks - Chromatography Forum [chromforum.org]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. acdlabs.com [acdlabs.com]
- 13. jfda-online.com [jfda-online.com]
- 14. repositori.upf.edu [repositori.upf.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Furfenorex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the electrospray ionization (ESI) analysis of Furfenorex.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate quantification, decreased sensitivity, and poor reproducibility.[1][3][4][5] In complex biological matrices, such as plasma or urine, endogenous components are common causes of ion suppression.[3][6]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: Several signs can indicate the presence of ion suppression:
-
Poor reproducibility of the this compound signal across different samples.[1]
-
A significant decrease in the peak area of this compound when comparing a standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[1]
-
Dips in the baseline signal when monitoring a continuous infusion of this compound solution post-column while injecting a blank, extracted sample matrix.[1]
Q3: What are the common causes of ion suppression in ESI?
A3: Ion suppression in ESI can arise from several sources:
-
High concentrations of co-eluting matrix components: These compete with the analyte for ionization.[7]
-
Changes in droplet properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and preventing the analyte from efficiently transferring to the gas phase.[2][3][7]
-
Presence of non-volatile materials: These can co-precipitate with the analyte or prevent droplets from reaching the critical size for ion emission.[3]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate (B84403) buffers), ion-pairing reagents like trifluoroacetic acid (TFA), and strong bases like triethylamine (B128534) (TEA) can cause significant ion suppression.[8][9] Formic acid is often a better choice for a mobile phase additive in ESI.[3][9]
-
Contaminants: Substances like plasticizers, detergents, and polymers extracted from labware can also lead to ion suppression.[3][8]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. More rigorous cleanup methods generally lead to reduced ion suppression.
-
Liquid-Liquid Extraction (LLE): Often provides cleaner extracts compared to protein precipitation.[3]
-
Solid-Phase Extraction (SPE): Can offer high selectivity in removing interferences. Ion-exchange SPE can be particularly effective.[6]
-
Protein Precipitation: While simple, it is the least effective at removing non-protein matrix components and often results in more significant ion suppression.[3][10]
-
-
Optimize Chromatography: Adjusting the chromatographic method can separate this compound from co-eluting interferences.[5]
-
Modify the gradient to improve the resolution between this compound and matrix components.
-
Consider a different stationary phase to alter selectivity.[3]
-
Using Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and reduce the potential for co-elution.
-
-
Sample Dilution: If the concentration of this compound is adequate, diluting the sample can lower the concentration of matrix components, thereby reducing their suppressive effects.[1]
-
Issue 2: Poor Reproducibility and Accuracy in Quantification
-
Possible Cause: Variable ion suppression across different samples.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for an accurate ratio of analyte to internal standard to be maintained.[8][11]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.
-
Issue 3: General Poor Performance and High Background
-
Possible Cause: Contamination of the LC-MS system or use of inappropriate mobile phase additives.
-
Troubleshooting Steps:
-
Check Mobile Phase Composition:
-
Clean the Ion Source: Contamination in the ion source can lead to persistent ion suppression and high background noise. Regular cleaning and maintenance are crucial.[1][4]
-
Evaluate for Metal Chelation: For certain compounds, interaction with metal surfaces in the HPLC column can cause signal suppression. If other troubleshooting steps fail, consider using a metal-free or PEEK-lined column.[12]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Selectivity | Throughput |
| Protein Precipitation (PPT) | High | Good | Low | High |
| Liquid-Liquid Extraction (LLE) | Medium | Good-Excellent | Medium | Medium |
| Solid-Phase Extraction (SPE) | Low | Excellent | High | Low-Medium |
This table provides a qualitative comparison based on general findings in the literature.[3]
Table 2: Recommended ESI-MS Parameters for this compound (Positive Ion Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound is a basic compound and readily forms [M+H]+ ions. |
| Mobile Phase pH | 2 pH units below the pKa of this compound | Ensures the analyte is in its ionized form for optimal ESI response.[9] |
| Mobile Phase Additive | 0.1% Formic Acid | Volatile acid that promotes protonation without causing significant ion suppression.[3][9] |
| Flow Rate | < 20 µL/min (for nano-ESI) | Lower flow rates can reduce signal suppression by generating smaller, more highly charged droplets.[3] |
| Cone/Declustering Voltage | Optimize experimentally | Reduces ion clusters and spectral complexity.[9] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal.
-
Infusion: Using a syringe pump, infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer's ion source.
-
Analysis: Once a stable baseline signal for this compound is established, inject an extracted blank matrix sample onto the LC column.
-
Interpretation: Monitor the this compound signal throughout the chromatographic run. Any dips in the baseline signal indicate retention time regions where co-eluting matrix components are causing ion suppression.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Equilibration: Equilibrate the cartridge with a mild acid buffer (e.g., formic acid in water).
-
Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute this compound using a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Stability testing of Furfenorex and its degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Furfenorex and its potential degradation products. The information is based on established principles of pharmaceutical stability testing and data from related amphetamine compounds, as direct literature on forced degradation of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A: this compound, also known as furfurylmethylamphetamine, is a stimulant drug that was previously used as an appetite suppressant.[1][2] Stability testing is crucial to understand how the quality of this compound as an active pharmaceutical ingredient (API) or in a drug product changes over time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] This testing identifies potential degradation products, which is essential for ensuring the safety, efficacy, and shelf-life of any pharmaceutical preparation.[3][5]
Q2: What are the likely degradation pathways for this compound?
A: Based on its chemical structure, which includes a furan (B31954) ring and a tertiary amine, this compound is potentially susceptible to the following degradation pathways:
-
N-Dealkylation: Cleavage of the N-methyl or N-furfuryl group. N-defurfurylation of this compound to produce methamphetamine has been reported as a metabolic route.[1][6]
-
Oxidation: The furan ring is susceptible to oxidation, which could lead to ring-opening products. The tertiary amine can also be oxidized to an N-oxide.
-
Hydrolysis: Under acidic or basic conditions, the furan ring may undergo hydrolysis.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a common issue for compounds with aromatic rings.[7]
Q3: What are the expected degradation products of this compound?
A: While specific degradation products from forced studies are not extensively documented in the public domain, based on metabolic pathways and chemical principles, likely degradation products include:
-
Amphetamine (as a minor metabolite)[6]
-
1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine) (from N-demethylation)[6]
-
Products resulting from the oxidation or hydrolysis of the furan ring.
Q4: What analytical methods are suitable for stability testing of this compound?
A: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products.[8][9][10] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique.[11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile metabolites like methamphetamine.[14]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
-
Possible Cause: The mobile phase composition is not optimal.
-
Troubleshooting Step:
-
Modify the organic-to-aqueous ratio in the mobile phase.
-
Change the type of organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa).
-
Adjust the pH of the aqueous portion of the mobile phase.
-
-
-
Possible Cause: The column chemistry is not suitable.
-
Troubleshooting Step:
-
Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Ensure the column is not degraded by checking its efficiency and peak symmetry.
-
-
-
Possible Cause: The degradation products have very similar structures to this compound.
-
Troubleshooting Step:
-
Employ a gradient elution method to improve separation.
-
Consider using a longer column or a column with a smaller particle size for higher efficiency.[12]
-
-
Issue 2: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: Some degradation products are not being detected.
-
Troubleshooting Step:
-
Use a universal detector like a mass spectrometer or a Corona Charged Aerosol Detector (CAD) in addition to a UV detector.
-
Check for co-eluting peaks using a photodiode array (PDA) detector to assess peak purity.
-
Ensure that the wavelength used for UV detection is appropriate for all expected degradation products.
-
-
-
Possible Cause: Degradation products are volatile or have poor chromatographic behavior.
-
Troubleshooting Step:
-
For volatile compounds, consider using GC-MS for analysis.
-
Adjust the mobile phase pH to improve the peak shape of ionizable analytes.
-
-
-
Possible Cause: Adsorption of the drug or degradation products onto the analytical column or sample vials.
-
Troubleshooting Step:
-
Use silanized glass vials.
-
Incorporate a competing base (e.g., triethylamine) into the mobile phase for basic analytes.
-
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating method.[3][4][5] The following are general protocols that can be adapted for this compound. The extent of degradation should typically be targeted between 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 80-100°C) for a defined period. Also, test the drug in solution at a lower temperature (e.g., 60-80°C). |
| Photolytic Degradation | Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). |
Sample Stability in Biological Matrices
For studies involving biological samples, the stability of this compound and its metabolites should be assessed under various storage conditions.[15][16]
| Stability Type | Protocol |
| Short-Term (Bench-Top) | Analyze spiked urine or plasma samples kept at room temperature for different durations (e.g., 4, 8, 24 hours). |
| Long-Term | Analyze spiked urine or plasma samples stored at -20°C and/or -80°C at various time points (e.g., 1, 3, 6 months).[15] |
| Freeze-Thaw | Evaluate the stability after a specified number of freeze-thaw cycles (e.g., three cycles), where samples are frozen at -20°C or -80°C and thawed to room temperature.[15] |
Visualizations
Caption: Workflow for forced degradation and stability analysis of this compound.
Caption: Potential degradation pathways and products of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. biomedres.us [biomedres.us]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 12. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]
- 13. Development of a simultaneous analytical method for selected anorectics, methamphetamine, MDMA, and their metabolites in hair using LC-MS/MS to prove anorectics abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 5-year stability study of common illicit drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Furfenorex Cross-Reactivity in Amphetamine Immunoassays
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter cross-reactivity from the compound Furfenorex in their amphetamine immunoassay experiments. This resource provides detailed troubleshooting information, frequently asked questions (FAQs), experimental protocols, and supporting data to help identify and address this issue.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a positive result for amphetamines in my immunoassay when the sample is from a subject administered this compound?
A positive result for amphetamines in subjects administered this compound is expected due to the in vivo metabolism of this compound. This compound is a prodrug that is metabolized in the body to produce methamphetamine, a primary target for most amphetamine immunoassays.[1][2][3][4][5][6][7][8] This metabolic conversion is the principal cause of cross-reactivity.
Q2: What is the mechanism of this cross-reactivity?
Amphetamine immunoassays utilize antibodies that bind to amphetamine and structurally similar molecules. Because methamphetamine is a metabolite of this compound, the antibodies in the immunoassay will bind to the methamphetamine present in the sample, generating a positive signal.[9][10] This is a classic example of cross-reactivity where the assay detects a substance that is not the primary analyte of interest but shares structural similarities.
Q3: How can I confirm that the positive result is due to this compound and not amphetamine or methamphetamine abuse?
To confirm that a positive immunoassay result is due to this compound administration, a more specific confirmatory test is required. The gold standard for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] These methods can differentiate between amphetamine, methamphetamine, and potentially the parent compound this compound or its other metabolites, providing a definitive result.
Q4: Are there any rapid methods to distinguish between a true amphetamine positive and a this compound-induced positive?
While not as definitive as GC-MS or LC-MS, some approaches can provide an initial indication. One method involves serial dilution of the urine sample and analyzing the dose-response slope in certain immunoassays.[11] Different compounds can exhibit different slope characteristics, which may help differentiate between amphetamine/methamphetamine and other cross-reacting substances. However, this is not a substitute for confirmatory testing.
Q5: What percentage of this compound is converted to methamphetamine in the body?
Studies in rats have shown that methamphetamine is a minor metabolite of this compound, with the major metabolite being an acidic compound.[12] In one study, the total amount of amphetamine, methamphetamine, and their hydroxylated metabolites excreted in the urine over two days accounted for about 20% of the administered dose of this compound.[12] The exact percentage of conversion to methamphetamine in humans can vary based on individual metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Positive Amphetamine Immunoassay Result | Cross-reactivity from this compound metabolite (methamphetamine). | 1. Review subject's medication history for this compound administration. 2. Perform a confirmatory test using GC-MS or LC-MS to identify the specific compounds present in the sample. |
| Difficulty Differentiating True vs. False Positives | Immunoassay lacks specificity. | 1. Utilize a more specific screening assay if available. 2. Implement a two-tiered testing protocol where all positive immunoassay screens are automatically subjected to GC-MS or LC-MS confirmation. |
| Quantification of Amphetamine is Inaccurate | Immunoassay is calibrated for a specific amphetamine (e.g., d-amphetamine) and shows different reactivity to methamphetamine. | 1. Refer to the immunoassay kit's package insert for cross-reactivity data with methamphetamine. 2. Use a quantitative method like GC-MS or LC-MS for accurate concentration determination. |
Quantitative Data on Cross-Reactivity
While specific cross-reactivity data for this compound in commercial amphetamine immunoassays is not widely published, the cross-reactivity is primarily driven by its metabolite, methamphetamine. Most amphetamine immunoassays are designed to detect both amphetamine and methamphetamine. The following table provides representative cross-reactivity data for methamphetamine in common amphetamine immunoassays. Researchers should always refer to the package insert of their specific assay for the most accurate information.
| Immunoassay Type | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| Homogeneous Enzyme Immunoassay | d-amphetamine | d-methamphetamine | Varies by manufacturer, often >100% |
| Fluorescence Polarization Immunoassay (FPIA) | Amphetamine | Methamphetamine | Varies by manufacturer |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Amphetamine/Ecstasy | Methamphetamine | Varies by manufacturer |
Note: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Experimental Protocols
Protocol for Assessing Cross-Reactivity of a Compound in an Amphetamine Immunoassay
This protocol outlines a general procedure for determining the cross-reactivity of a substance like this compound or its metabolites in a competitive enzyme immunoassay for amphetamine.
Materials:
-
Amphetamine enzyme immunoassay kit (e.g., ELISA)
-
Drug-free urine
-
This compound standard
-
Methamphetamine standard (or other relevant metabolites)
-
Microplate reader
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a series of dilutions of the amphetamine standard provided in the kit to generate a standard curve.
-
Prepare a series of dilutions of this compound and its suspected cross-reacting metabolites (e.g., methamphetamine) in drug-free urine. The concentration range should be wide enough to potentially inhibit the assay signal.
-
Include a negative control (drug-free urine) and positive controls from the kit.
-
-
Assay Procedure (following manufacturer's instructions):
-
Add the prepared standards, controls, and test samples (urine spiked with this compound or its metabolites) to the wells of the microplate.
-
Add the enzyme-conjugated amphetamine and the anti-amphetamine antibody to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the amphetamine standards.
-
Determine the concentration of the amphetamine standard that produces 50% of the maximum signal (IC50).
-
For each test compound (this compound and its metabolites), determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula mentioned in the quantitative data section.
-
Visualizations
Metabolic Pathway of this compound to Methamphetamine
Caption: Metabolic conversion of this compound to Methamphetamine.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for determining immunoassay cross-reactivity.
Logical Relationship in Competitive Immunoassay
References
- 1. This compound [chemeurope.com]
- 2. This compound [medbox.iiab.me]
- 3. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 10. medcentral.com [medcentral.com]
- 11. Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantitative Analysis of Furfenorex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of Furfenorex quantitative analysis. Given that this compound is an amphetamine-related compound, the following guidance is based on established analytical methods for similar substances and should be adapted and validated in your laboratory for your specific matrix and instrumentation.
Experimental Workflow Overview
Caption: Figure 1. General Workflow for this compound Analysis Method Validation
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using HPLC-UV.
| Question | Possible Causes | Recommended Solutions |
| Why am I seeing no peak or a very small peak for this compound? | 1. Incorrect wavelength setting on the UV detector.2. Sample concentration is too low.3. Injection issue (e.g., air bubble in the syringe, clogged injector).4. Lamp issue in the UV detector. | 1. Ensure the detector is set to the appropriate wavelength for this compound (e.g., around 220-260 nm, requires verification).2. Prepare a fresh, higher concentration standard to verify system performance.3. Purge the injection port and syringe. Check for leaks.[1]4. Check the lamp status and perform diagnostics as per the instrument manual. |
| Why is the this compound peak tailing or showing fronting? | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample overload.4. Presence of active sites on the column. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Dilute the sample and re-inject.4. Use a column with end-capping or add a competing base to the mobile phase. |
| Why are my retention times shifting between injections? | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.[2]2. Use a column oven to maintain a consistent temperature.3. Check for leaks in the pump and ensure consistent flow rate.4. Allow sufficient time for the column to equilibrate between runs. |
| Why is the baseline noisy or drifting? | 1. Air bubbles in the detector or pump.2. Contaminated mobile phase or column.3. Detector lamp is failing.4. Unbalanced column-switching or gas-sampling valves. | 1. Degas the mobile phase and purge the system.[1]2. Use fresh, HPLC-grade solvents and flush the column.3. Replace the detector lamp if nearing the end of its lifespan.4. Ensure accurate flow settings and check for power fluctuations.[1] |
| How do I resolve co-eluting impurity peaks? | 1. Mobile phase composition is not optimal.2. Inappropriate column chemistry.3. Gradient elution is too fast. | 1. Adjust the organic-to-aqueous ratio of the mobile phase.2. Try a different column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).3. Optimize the gradient to improve separation. |
Frequently Asked Questions (FAQs) for Method Validation
These FAQs provide guidance on validating an analytical method for the quantitative determination of this compound.
Experimental Protocol (Proposed)
A reversed-phase HPLC-UV method is proposed for the quantitative analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate) with a pH adjuster (e.g., formic acid). The exact ratio should be optimized.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| UV Detection Wavelength | To be determined by scanning a standard solution of this compound (likely in the range of 220-260 nm). |
Validation Parameters
References
Technical Support Center: Inter-laboratory Comparison of Furfenorex Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the inter-laboratory analysis of Furfenorex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a stimulant drug that was formerly used as an appetite suppressant.[1][2] A primary challenge in its analysis is that it is metabolized in the body to other compounds, including amphetamine and methamphetamine.[1][2] This metabolic conversion can lead to difficulties in distinguishing between the use of this compound and the direct use of amphetamine or methamphetamine, which is a significant issue in clinical and forensic toxicology.[2]
Q2: What are the common analytical methods for this compound detection?
A2: The most common analytical methods for detecting this compound and its metabolites are chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Immunoassays are often used for initial screening, but they are prone to cross-reactivity and require confirmation by a more specific method.[6][7][8]
Q3: Why is inter-laboratory comparison important for this compound analysis?
A3: Inter-laboratory comparison, or proficiency testing, is crucial for ensuring the reliability and comparability of analytical results between different laboratories.[9][10] This is particularly important for this compound due to the analytical challenges it presents. Proficiency testing helps to identify potential issues with analytical methods, ensure that laboratories can achieve similar results, and maintain a high standard of quality in toxicological analysis.[9][11]
Q4: What are the key considerations for sample preparation when analyzing this compound?
A4: Sample preparation is a critical step to remove interferences from the biological matrix (e.g., blood, urine) and to concentrate the analyte.[12][13] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[12][14] The choice of method depends on the sample type, the analytical technique being used, and the specific analytes of interest.[12] For GC-MS analysis, a derivatization step is often necessary to improve the chromatographic properties of the analytes.[14]
Q5: How can the stability of this compound in biological samples be ensured?
A5: The stability of drugs in biological samples is crucial for accurate analysis.[15] For many amphetamine-type substances, storage at low temperatures (e.g., -20°C) is recommended to prevent degradation.[15][16][17] The pH of the sample can also affect stability, and for some compounds, acidification of the sample may be necessary.[16][17] It is important to minimize the time samples are stored at room temperature and to avoid repeated freeze-thaw cycles.[15]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My GC-MS chromatogram for this compound or its metabolites shows significant peak tailing. What are the potential causes and solutions?
-
Answer:
-
Active Sites in the GC System: Interaction of the analyte with active sites (e.g., free silanol (B1196071) groups) in the injector liner, column, or detector can cause tailing.
-
Column Contamination: Buildup of non-volatile residues from the sample matrix can distort peak shape.
-
Solution: Bake out the column at a high temperature to remove contaminants. Trimming the front of the column can also remove the contaminated section.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[19]
-
-
Peak Fronting: This may be caused by column overload or a mismatch in solubility between the sample solvent and the stationary phase.
-
Solution: Reduce the injection volume or ensure the sample is dissolved in a solvent compatible with the GC column phase.[18]
-
-
Issue 2: Unexpected Positive Result for Amphetamine/Methamphetamine
-
Question: A sample screened positive for amphetamine/methamphetamine, but the subject claims to have only taken a substance containing this compound. How can I investigate this?
-
Answer: This is a known challenge due to this compound metabolism.[1][2]
-
Metabolite Analysis: In addition to amphetamine and methamphetamine, analyze for specific metabolites of this compound that are not metabolites of amphetamine or methamphetamine. The presence of these specific metabolites would indicate this compound use.[1]
-
Enantiomeric Analysis: Chiral separation of amphetamine and methamphetamine enantiomers can sometimes provide clues about the precursor drug.
-
Review of Other Medications: Some other medications can also metabolize to amphetamine or methamphetamine, so a full medication history is important.[20]
-
LC-MS/MS Analysis
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Question: I am experiencing low signal intensity for this compound in my LC-MS/MS analysis. How can I improve it?
-
Answer:
-
Ion Source Contamination: The ion source is prone to contamination from sample matrix components, which can suppress the analyte signal.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.[21]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.
-
Solution: Improve sample clean-up using a more effective SPE protocol. Optimize the chromatography to separate the analyte from interfering matrix components.[22]
-
-
Mobile Phase Issues: The pH and composition of the mobile phase can significantly affect ionization efficiency.
-
Solution: Optimize the mobile phase pH to ensure the analyte is in its most readily ionizable form.[22]
-
-
Issue 2: Retention Time Shifts
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer:
-
Column Equilibration: The column may not be properly equilibrated between injections, especially when using gradient elution.
-
Solution: Increase the column equilibration time at the end of each run.
-
-
Mobile Phase Composition: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component can cause retention time shifts.
-
Solution: Ensure the mobile phase is well-mixed and use solvent bottle caps (B75204) that minimize evaporation.[21][23]
-
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.
-
Solution: Ensure the column oven is maintaining a stable temperature.[23]
-
-
Immunoassay Screening
Issue: False Positive Results
-
Question: Our immunoassay screening for amphetamines is showing a high rate of false positives. What are the likely causes?
-
Answer:
Data Presentation
Table 1: Comparison of Analytical Methods for Amphetamine-Type Substances (Illustrative)
| Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Notes |
| GC-MS | 1-10 ng/mL | 85-110% | >0.99 | Requires derivatization. Good for routine analysis. |
| LC-MS/MS | 0.1-5 ng/mL | 90-115% | >0.99 | High sensitivity and specificity. Prone to matrix effects.[4] |
| Immunoassay | 50-500 ng/mL | N/A | N/A | Screening method only. High potential for cross-reactivity.[5][24] |
Note: The performance characteristics of analytical methods can vary based on the specific laboratory, instrumentation, and matrix effects. The data presented above should be considered as a general guide.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: To 5 mL of urine, add an internal standard and 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex for 30 seconds.
-
Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis (with subsequent derivatization).
Protocol 2: GC-MS Analysis (Following SPE)
-
Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and its metabolites.
-
Mandatory Visualizations
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories [mdpi.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review [ouci.dntb.gov.ua]
- 9. A novel proficiency test to assess the animal diagnostic investigation process in identifying an unknown toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piloting a Proficiency Testing Program for Laboratory Sampling of Animal Feed Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Retrospective Study on Proficiency Testing Samples in the Field of Laboratory Animal Testing from 2013 to 2022 [slarc.org.cn]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 17. ojp.gov [ojp.gov]
- 18. agilent.com [agilent.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. zefsci.com [zefsci.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. agilent.com [agilent.com]
- 24. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Forensic Analysis of Furfenorex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the forensic analysis of Furfenorex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its forensic analysis important?
This compound is a stimulant drug that was formerly used as an appetite suppressant. It is a derivative of amphetamine and is metabolized in the body to amphetamine and methamphetamine.[1][2][3][4][5] Its forensic analysis is crucial for accurately interpreting toxicology results, particularly in differentiating between the administration of this compound and the direct use of amphetamine or methamphetamine.
Q2: What are the major metabolites of this compound?
In vivo studies in rats have shown that this compound is extensively metabolized. The major metabolite is an acidic compound identified as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[3] Other significant metabolites include amphetamine and methamphetamine, which are formed through N-dealkylation and N-defurfurylation.[3] Minor metabolites such as furfurylamphetamine and hydroxylated versions of amphetamine and methamphetamine have also been identified.[3]
Q3: What are the primary challenges and interferences in the forensic analysis of this compound?
The main challenge in the forensic analysis of this compound is its metabolism to amphetamine and methamphetamine.[1][2][3][4] This creates a significant interference, making it difficult to determine if a positive result for amphetamine or methamphetamine is due to the ingestion of this compound or the direct use of these controlled substances. Other potential interferences can arise from the biological matrix itself, leading to matrix effects, or from co-eluting endogenous compounds.[5]
Q4: How can this compound use be distinguished from amphetamine or methamphetamine abuse?
The identification of metabolites unique to this compound is key to differentiating its use. The presence of the major acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, in a urine sample would strongly indicate the administration of this compound. Therefore, analytical methods should be designed to detect both the parent drug (if present) and this specific metabolite.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Positive Amphetamine/Methamphetamine result, but this compound is suspected.
-
Question: My GC-MS analysis of a urine sample is positive for amphetamine and methamphetamine, but the case history suggests the subject may have taken this compound. How can I confirm this?
-
Answer:
-
Target Specific Metabolites: Develop or modify your analytical method to specifically target the major metabolite of this compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. Its detection is a strong indicator of this compound intake.
-
Review Chromatographic Data: Carefully examine the chromatograms for the presence of the parent this compound compound. Although often present in trace amounts, its detection alongside its metabolites is confirmatory.
-
Consider Derivatization: Derivatization of the sample extract with agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can improve the chromatographic properties and produce characteristic mass spectral fragments for amphetamine-type stimulants, potentially aiding in the resolution of co-eluting compounds.[5]
-
Issue 2: Poor chromatographic peak shape for this compound or its metabolites.
-
Question: I am observing peak tailing or broadening for my target analytes. What could be the cause and how can I fix it?
-
Answer:
-
System Activity: Active sites in the GC inlet liner, column, or detector can interact with the amine groups of this compound and its metabolites.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column if it becomes contaminated.
-
-
Improper Derivatization: Incomplete derivatization can leave active sites on the analytes, leading to poor peak shape.
-
Solution: Optimize the derivatization reaction conditions (temperature, time, and reagent volume) to ensure complete reaction.
-
-
Column Overload: Injecting too much of the sample can lead to peak fronting.
-
Solution: Dilute the sample or increase the split ratio.
-
-
Issue 3: Low sensitivity or inability to detect the major acidic metabolite.
-
Question: I am struggling to detect the main metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. How can I improve my method's sensitivity?
-
Answer:
-
Sample Preparation: This acidic metabolite may require different extraction conditions than the more basic amphetamine-like compounds.
-
Solution: Consider a liquid-liquid extraction (LLE) with a more polar solvent or a solid-phase extraction (SPE) protocol that uses a mixed-mode sorbent capable of retaining both acidic and basic compounds. Ensure the pH of the sample is optimized for the extraction of the acidic metabolite.
-
-
Mass Spectrometry Parameters: The fragmentation of the acidic metabolite will be different from this compound and other amphetamine-like metabolites.
-
Solution: Optimize the MS parameters, including the selection of appropriate precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes to enhance sensitivity and selectivity.
-
-
Data Presentation
Table 1: GC-MS Data for this compound and its Metabolites (Hypothetical Data for Illustrative Purposes)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 12.5 | 138 | 91, 118 |
| Amphetamine (as TFAA derivative) | 8.2 | 140 | 118, 91 |
| Methamphetamine (as TFAA derivative) | 8.9 | 154 | 118, 91 |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | 15.1 | (Not Available) | (Not Available) |
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of this compound and its Metabolites in Urine
This protocol is a suggested starting point based on common procedures for amphetamine-type stimulants and should be validated for performance.
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution. Incubate at 56°C for 1 hour to cleave any glucuronide conjugates.[6]
-
pH Adjustment: Adjust the sample pH to approximately 9-10 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an organic solvent mixture (e.g., ethyl acetate (B1210297)/hexane, 9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step for better recovery.
-
-
Acidic Metabolite Extraction (Optional but Recommended):
-
Adjust the pH of the remaining aqueous layer to ~4-5 with an acidic buffer.
-
Perform a second LLE with a more polar solvent like ethyl acetate to extract the acidic metabolite.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 2: GC-MS Parameters for the Analysis of this compound and its Metabolites
These are general starting parameters and should be optimized for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: General workflow for this compound analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatogr ... - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00041G [pubs.rsc.org]
- 3. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1-phenyl-2-propen-1-ol [webbook.nist.gov]
- 6. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Furfenorex Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Furfenorex, a stimulant that metabolizes to amphetamine and methamphetamine. Given that this compound is a prodrug, analytical strategies often target both the parent compound and its pharmacologically active metabolites. This guide details the performance of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays, providing available experimental data to support their validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the biological matrix being tested. The following tables summarize the quantitative performance of various analytical methods.
Note: Direct validation data for this compound is limited in published literature. Therefore, data for the closely related analogue Fenproporex and the primary metabolites, amphetamine and methamphetamine, are presented as representative performance indicators.
Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for Amphetamine-Type Stimulants
| Parameter | GC-MS | LC-MS/MS |
| Analyte | Fenproporex (Analogue) | Amphetamine/Methamphetamine |
| Matrix | Urine | Blood, Oral Fluid |
| Limit of Detection (LOD) | 50 ng/mL[1] | 0.09 - 0.81 ng/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.26 - 2.4 ng/mL[2] |
| Linearity Range | Not explicitly stated | 0.25 - 25 ng/mL[3][4] |
| Accuracy (% Recovery) | Not explicitly stated | 90.5 - 104%[2] |
| Precision (%RSD) | Not explicitly stated | 0.5 - 5.8% (Inter-day)[2] |
Table 2: Performance of Alternative Methods for Amphetamine-Type Stimulants
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Key Considerations |
| Capillary Electrophoresis (CE) | Amphetamine analogues | Buffer | 1.0 - 1.3 ppm (µg/mL)[5] | Good for screening; may require derivatization for UV detection.[6] |
| Immunoassay | Amphetamine-type stimulants | Urine, Oral Fluid | Varies by kit | High throughput screening; potential for cross-reactivity with other stimulants.[7][8][9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the GC-MS and LC-MS/MS analysis of amphetamine-type stimulants, which can be adapted for this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amphetamine in Urine
This protocol is based on a standard procedure for the detection of amphetamines in urine.[10][11]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 2 mL of urine, add an internal standard (e.g., Amphetamine-d5).
-
Condition a solid-phase extraction cartridge with methanol (B129727) and water.
-
Apply the urine sample to the cartridge.
-
Wash the cartridge with deionized water and a low percentage of organic solvent.
-
Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide).
2. Derivatization
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent and add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA).[12]
-
Heat the mixture to facilitate the reaction.
3. GC-MS Analysis
-
Injector: Splitless mode at 250 °C.
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification of target ions for amphetamine and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stimulants in Oral Fluid
This protocol outlines a general procedure for the analysis of stimulants in oral fluid, a common matrix for drug testing.[13][14][15]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of oral fluid, add an internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard for sensitive and selective detection.
Visualizing Analytical Workflows and Metabolic Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes in this compound analysis.
Caption: Metabolic conversion of this compound to its primary active metabolites.
Caption: Experimental workflow for the GC-MS analysis of amphetamines in urine.
References
- 1. Studies on the metabolism and toxicological detection of the amphetamine-like anorectic fenproporex in human urine by gas chromatography-mass spectrometry and fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of amphetamine-type substances by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ohsu.edu [ohsu.edu]
- 10. jfda-online.com [jfda-online.com]
- 11. Rapid GC-MS confirmation of amphetamines in urine by extractive acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Drugs in Oral Fluid Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Metabolism of Furfenorex and Other Amphetamine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Furfenorex and other key amphetamine precursors, including Mefenorex, Clobenzorex (B479387), Benzphetamine, and Fenproporex. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound and other amphetamine precursors undergo extensive metabolism in the body, primarily through N-dealkylation and hydroxylation, leading to the formation of amphetamine or methamphetamine and other metabolites. While these compounds share common metabolic pathways, the specific metabolites formed and their relative abundance can differ significantly, impacting their pharmacological and toxicological profiles. Understanding these metabolic distinctions is crucial for the development of new chemical entities and for the accurate interpretation of toxicological screenings.
Data Presentation: Quantitative Analysis of Urinary Excretion
The following tables summarize the quantitative data on the urinary excretion of this compound and other amphetamine precursors and their major metabolites. It is important to note that the data are compiled from different studies with varying experimental conditions, including dosage and analytical methods.
Table 1: Urinary Excretion of this compound and its Metabolites in Humans
| Compound | Dose | % of Dose Excreted in Urine (3 days) | Key Metabolites | Reference |
| This compound | Not Specified | 31-46% (total identified metabolites) | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane (major), Methamphetamine, Amphetamine, Hydroxylated metabolites | [1] |
Table 2: Urinary Excretion of Mefenorex and its Metabolites in Humans
| Compound | Dose | % of Dose Excreted in Urine (72 hours) | Key Metabolites | Reference |
| Mefenorex | 1.2 mg/kg & 2.4 mg/kg | 11.9% (total) | Unchanged Mefenorex (1.5%), Amphetamine, p-hydroxy Mefenorex, p-hydroxy Amphetamine, p-hydroxy-m-methoxy Mefenorex (10.4% total metabolites) | [2] |
Table 3: Urinary Excretion of Clobenzorex and its Metabolites in Humans
| Compound | Dose | % of Dose Excreted as Amphetamine | Peak Amphetamine Concentration (Urine) | Key Metabolites | Reference |
| Clobenzorex | 30 mg | 5.9-15.4% | 715-2474 ng/mL | d-Amphetamine, 4-hydroxyclobenzorex | [1][3][4] |
Table 4: Urinary Excretion of Benzphetamine and its Metabolites in Rats
| Compound | Dose | % of Dose Excreted in Urine (3 days) | Key Metabolites | Reference |
| Benzphetamine | Not Specified | ~40% (total metabolites) | 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane (major), Methamphetamine | [5] |
Table 5: Urinary Excretion of Fenproporex and its Metabolites in Humans
| Compound | Dose | % of Dose Converted to Amphetamine | Detectability | Key Metabolites | Reference |
| Fenproporex | 20 mg | 33-66% | Amphetamine detectable 30-60h post-ingestion | Amphetamine, Norephedrine, Hydroxylated metabolites | [6][7] |
Experimental Protocols
The primary analytical method for the identification and quantification of amphetamine precursors and their metabolites in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized experimental protocol based on methodologies cited in the literature.
Protocol: Analysis of Amphetamine Precursors and Metabolites in Urine by GC-MS
-
Sample Preparation:
-
Hydrolysis: To a urine sample (e.g., 2 mL), add a solution of β-glucuronidase/sulfatase to deconjugate metabolites. Incubate the mixture.
-
Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., amphetamine-d8, methamphetamine-d8) to the sample for accurate quantification.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., OASIS HLB) with methanol (B129727) and water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with an acidic solution (e.g., 0.1 M HCl) and methanol to remove interferences. Elute the analytes with a mixture of organic solvent and a weak base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in a suitable solvent (e.g., toluene:acetonitrile).
-
Add a derivatizing agent, such as Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA).
-
Heat the mixture (e.g., at 70°C for 20 minutes) to facilitate the reaction. Derivatization increases the volatility and thermal stability of the analytes, improving their chromatographic separation and detection.
-
Evaporate the derivatization mixture and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for drug analysis (e.g., HP-1 MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 280°C) to separate the analytes based on their boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for each analyte and internal standard. For example, for the HFB-derivatives, monitor ions such as m/z 240 for amphetamine and m/z 254 for methamphetamine.
-
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolic Pathways and Visualizations
The metabolic pathways of this compound and other amphetamine precursors primarily involve N-dealkylation and hydroxylation reactions, catalyzed by cytochrome P450 enzymes.
This compound Metabolism
This compound undergoes N-demethylation to form furfurylamphetamine and N-defurfurylation to produce methamphetamine.[2] In vivo, the major metabolic route leads to the formation of an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[2][8]
Mefenorex Metabolism
The primary metabolic pathway for Mefenorex is N-dealkylation to form amphetamine. Further metabolism involves hydroxylation of both the parent drug and amphetamine.[2]
Clobenzorex Metabolism
Clobenzorex is primarily metabolized via N-dealkylation to produce d-amphetamine. A specific metabolite, 4-hydroxyclobenzorex, is also formed and can be used to differentiate clobenzorex use from illicit amphetamine use.[3][9]
Benzphetamine Metabolism
Benzphetamine undergoes both N-demethylation and N-debenzylation to form benzylamphetamine and methamphetamine, respectively. Aromatic hydroxylation is also a major metabolic route.[10]
Fenproporex Metabolism
Fenproporex is metabolized through N-dealkylation to form amphetamine. It also undergoes aromatic hydroxylation.[6]
References
- 1. reddit.com [reddit.com]
- 2. Urinary excretion and metabolism of orally administered mefenorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic production of amphetamine following administration of clobenzorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism and toxicological detection of the amphetamine-like anorectic fenproporex in human urine by gas chromatography-mass spectrometry and fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clobenzorex - Wikipedia [en.wikipedia.org]
- 10. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Furfenorex, Fenethylline, and Fenproporex for Researchers and Drug Development Professionals
An objective guide to the chemical, pharmacological, and analytical distinctions between three related amphetamine-based compounds.
This guide provides a detailed comparison of Furfenorex, fenethylline, and fenproporex, three synthetic stimulants that are structurally related to amphetamine. Developed primarily as anorectics, their clinical use has been largely discontinued (B1498344) in many countries due to their potential for abuse and adverse effects. For researchers, scientists, and drug development professionals, a clear understanding of the distinct properties of these compounds is crucial for forensic analysis, toxicological studies, and the development of new chemical entities. This document outlines their chemical structures, mechanisms of action, metabolic pathways, and analytical differentiation, supported by quantitative data and detailed experimental protocols.
Chemical and Physicochemical Properties
A fundamental differentiation of these compounds begins with their chemical structure and physicochemical properties. While all three are derivatives of amphetamine, they possess distinct substituents that influence their polarity, metabolic fate, and analytical characteristics.
| Property | This compound | Fenethylline | Fenproporex |
| IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[1][2] | (RS)-1,3-dimethyl-7-[2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione[3] | 3-(1-phenylpropan-2-ylamino)propanenitrile[4] |
| Molecular Formula | C₁₅H₁₉NO[1][5] | C₁₈H₂₃N₅O₂[3][6] | C₁₂H₁₆N₂[4][7] |
| Molecular Weight | 229.323 g/mol [1][5] | 341.415 g/mol [3] | 188.274 g/mol [4] |
| Melting Point | Not available | 227–229 °C (hydrochloride salt)[8][9] | Not available |
| Solubility | Slightly soluble in Chloroform (B151607), Ethanol, Methanol[10] | Highly soluble in water and ethanol; sparingly soluble in nonpolar solvents | Not available |
| pKa | 8.48±0.50 (Predicted)[10] | 10.3[8] | Strong base (predicted)[11] |
Pharmacological and Metabolic Differentiation
The primary pharmacological activity of these compounds stems from their in vivo metabolism to amphetamine or methamphetamine. Understanding their metabolic pathways is key to predicting their psychoactive effects and duration of action, as well as for identifying unique biomarkers for forensic identification.
This compound is metabolized in the body to produce methamphetamine.[1][2] The major metabolic pathways are N-demethylation and N-defurfurylation.[12]
Fenethylline is a codrug of amphetamine and theophylline (B1681296).[3] It is metabolized in the body to amphetamine (approximately 24.5% of an oral dose) and theophylline (approximately 13.7% of an oral dose).[3][13] The physiological effects of fenethylline are a result of the combined actions of the parent molecule and its active metabolites.[3] Interestingly, the pharmacodynamic activity of fenethylline administration is more closely tied to the plasma levels of the parent compound than to the amphetamine produced.[14]
Fenproporex is metabolized to amphetamine.[4] A significant portion of an oral dose is converted to amphetamine.
Comparative Pharmacokinetics
| Parameter | This compound | Fenethylline | Fenproporex |
| Primary Active Metabolite(s) | Methamphetamine[1][2] | Amphetamine, Theophylline[3][13] | Amphetamine[4] |
| Metabolic Conversion | N/A | ~24.5% to Amphetamine, ~13.7% to Theophylline (oral)[3][15] | N/A |
| Tmax (Oral Fluid) | Not available | Not available | Parent: 1.00-1.50 h; Amphetamine: 1.50-4.00 h[16][17] |
| Cmax (Oral Fluid) | Not available | Not available | Parent: 70.7-227.5 µg/L; Amphetamine: 33.0-150.9 µg/L[16][17] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for the active metabolites of these compounds (amphetamine and methamphetamine) involves the disruption of normal monoamine neurotransmitter function, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). This leads to increased extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in the characteristic stimulant effects.
Analytical Differentiation: Experimental Protocols
The structural similarities between these compounds and their common metabolites necessitate robust analytical methods for their unambiguous identification and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.
Sample Preparation for Urine Analysis (General)
-
Alkalinization: Adjust the pH of the urine sample to >9 with a suitable buffer (e.g., borate (B1201080) buffer) or base (e.g., NaOH).
-
Extraction: Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., a mixture of chloroform and isopropanol) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge.
-
Derivatization (for GC-MS): Evaporate the organic extract to dryness and reconstitute in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and chromatographic performance.
GC-MS Analysis Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 70°C, hold for 1 minute, and then ramp up to 260°C at 15°C/min.[18]
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Differentiation: The parent compounds will have distinct retention times and mass spectra. This compound, fenethylline, and fenproporex will fragment differently due to their unique substituents. The presence of the parent drug is a key differentiator, as their metabolites (amphetamine or methamphetamine) can be common to other substances.
HPLC Analysis Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV or diode-array detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.
-
Derivatization (Pre-column): For enhanced UV detection, analytes can be derivatized with a chromophoric agent like 1,2-naphthoquinone-4-sulphonate (NQS).[19]
-
Detection: Monitor the eluent at a wavelength appropriate for the derivatives (e.g., 480 nm for NQS derivatives).[19]
Differentiation: The parent compounds will exhibit different retention times under the same chromatographic conditions. The use of a DAD can provide spectral information to further confirm the identity of each peak.
Conclusion
This compound, fenethylline, and fenproporex, while all being amphetamine-related stimulants, exhibit key differences in their chemical structures, metabolic pathways, and pharmacokinetic profiles. These distinctions are critical for accurate analytical identification and for understanding their unique pharmacological effects. The presence of the parent compound is the most definitive way to distinguish the use of one of these substances from the direct administration of amphetamine or methamphetamine. The experimental protocols outlined in this guide provide a framework for the reliable differentiation of these compounds in a laboratory setting. This comparative guide serves as a valuable resource for researchers and professionals in the fields of forensic science, toxicology, and drug development, enabling a more nuanced understanding of these controlled substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Fenethylline - Wikipedia [en.wikipedia.org]
- 4. Fenproporex - Wikipedia [en.wikipedia.org]
- 5. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenethylline | C18H23N5O2 | CID 19527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenproporex | C12H16N2 | CID 61810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. acs.org [acs.org]
- 10. This compound CAS#: 3776-93-0 [m.chemicalbook.com]
- 11. Human Metabolome Database: Showing metabocard for Fenproporex (HMDB0252218) [hmdb.ca]
- 12. jfda-online.com [jfda-online.com]
- 13. The psychostimulant drug, fenethylline (captagon): Health risks, addiction and the global impact of illicit trade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenetylline: new results on pharmacology, metabolism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychonautwiki.org [psychonautwiki.org]
- 16. Fenproporex and amphetamine pharmacokinetics in oral fluid after controlled oral administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological comparison of Furfenorex and methamphetamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stimulant compounds, both lauded for their therapeutic potential and scrutinized for their toxicological risks, a comprehensive understanding of their comparative safety profiles is paramount. This guide provides a detailed toxicological comparison of Furfenorex, a derivative of amphetamine once used as an appetite suppressant, and its well-known metabolite, methamphetamine. While direct comparative toxicological studies are scarce, this document synthesizes available data to offer an objective overview for the scientific community.
The primary concern surrounding this compound is its metabolic conversion to methamphetamine, a potent central nervous system stimulant with a well-documented history of abuse and toxicity.[1][2] This metabolic link intrinsically ties the toxicological profile of this compound to that of methamphetamine.
Acute Toxicity: A Look at the Lethal Dose
A critical measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of a test population is expected to die. While extensive data is available for methamphetamine, specific LD50 values for this compound are less accessible in recent literature.
Table 1: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Methamphetamine | Rat | Oral | 29 |
| Rat | Intraperitoneal | 57 | |
| Mouse | Intraperitoneal | 95 | |
| This compound | Data Not Available | - | - |
It is important to note the absence of publicly available, recent LD50 data for this compound. This represents a significant gap in the direct comparative assessment of the acute toxicity of these two compounds.
Metabolic Pathway: The Conversion of this compound to Methamphetamine
The primary toxicological concern with this compound stems from its biotransformation into active and toxic metabolites, including methamphetamine. In vivo studies in rats have elucidated the metabolic fate of this compound, identifying N-defurfurylation as a key pathway leading to the formation of methamphetamine.
Caption: Metabolic conversion of this compound.
Neurotoxicity: A Shared Mechanism of Harm
Both this compound, through its conversion to methamphetamine, and methamphetamine itself, exert significant neurotoxic effects. The primary mechanism involves the disruption of monoamine neurotransmitter systems, particularly dopamine (B1211576) and serotonin.[3][4][5] This disruption can lead to oxidative stress, excitotoxicity, and neuroinflammation, ultimately resulting in damage to nerve terminals and neuronal death.
While direct comparative studies on the neurotoxicity of this compound are lacking, the established neurotoxic profile of methamphetamine provides a strong basis for inferring the potential long-term neurological consequences of this compound use. Chronic methamphetamine exposure in animal models has been shown to cause depletion of dopamine and its metabolites in key brain regions like the striatum and cortex.[6]
Cardiovascular Toxicity: A Common Threat to Heart Health
Stimulant compounds, including amphetamine derivatives, are known to exert significant stress on the cardiovascular system.[7][8] Both this compound and methamphetamine can induce a range of cardiovascular toxicities, from acute elevations in heart rate and blood pressure to more severe complications such as arrhythmias, myocardial infarction, and cardiomyopathy with chronic use.[9][10]
The sympathomimetic actions of these compounds, leading to an increase in catecholamine release, are central to their cardiovascular effects. This can result in vasoconstriction, increased cardiac workload, and direct cardiotoxic effects on the heart muscle.
Experimental Protocols: A Framework for Toxicological Assessment
The following outlines general experimental protocols for assessing the key toxicological endpoints discussed. These are based on established methodologies in the field of toxicology and can be adapted for the specific investigation of this compound and methamphetamine.
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
This protocol aims to determine the median lethal dose (LD50) of a substance administered orally.
References
- 1. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-course of methamphetamine-induced neurotoxicity in rat caudate-putamen after single-dose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.hathitrust.org [catalog.hathitrust.org]
- 7. oecd.org [oecd.org]
- 8. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methamphetamine-induced neural and cognitive changes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Reactivity of Furfenorex Metabolites in Drug Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Furfenorex metabolites in commonly used drug screening assays. This compound, a stimulant anorectic, is metabolized in the body to compounds that can be detected by immunoassays designed for amphetamines, potentially leading to false-positive results. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of drug screening data in clinical and forensic settings.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in vivo. The primary metabolic pathways involve N-dealkylation, leading to the formation of pharmacologically active metabolites, including methamphetamine and amphetamine.[1][2] These metabolites are the main contributors to the cross-reactivity observed in amphetamine-specific immunoassays.
The major metabolic routes are N-demethylation, which produces furfurylamphetamine, and N-defurfurylation, resulting in methamphetamine.[1] Amphetamine and its hydroxylated forms are also found as minor metabolites in urine.[1][2] A significant metabolite found in urine is 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[1][2]
Cross-Reactivity in Screening Immunoassays
Screening assays for amphetamines, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA), are known to exhibit cross-reactivity with various structurally related compounds. The detection of this compound in these assays is primarily due to its metabolism to methamphetamine and amphetamine.
While specific quantitative cross-reactivity data for the parent this compound molecule and its unique metabolites like furfurylamphetamine and the valerolactone derivative are not widely available in commercial assay package inserts, the cross-reactivity of its key active metabolites is well-documented. It is important to note that the degree of cross-reactivity can vary between different manufacturers' assays.
Data Presentation: Cross-Reactivity of this compound Metabolites
The following tables summarize the cross-reactivity of methamphetamine and amphetamine, the primary metabolites of this compound responsible for immunoassay positives, in two common screening platforms. The data is compiled from various sources, including manufacturer's documentation.
Table 1: Cross-Reactivity in Siemens EMIT® II Plus Amphetamines Assay
| Compound | Cutoff Concentration (ng/mL) | Concentration Producing a Positive Result (ng/mL) | Cross-Reactivity (%) |
| d-Methamphetamine | 300 | 300 | 100 |
| 500 | 500 | 100 | |
| 1000 | 1000 | 100 | |
| d,l-Amphetamine | 300 | 625 | 48 |
| 500 | 1050 | 47.6 | |
| 1000 | 2150 | 46.5 | |
| l-Amphetamine | 300 | 3450 | 8.7 |
| 500 | 3750 | 13.3 | |
| 1000 | 11500 | 8.7 |
Data sourced from the Siemens EMIT® Drugs of Abuse Urine Assays Cross-Reactivity List.[3][4] It is important to note that cross-reactivity is calculated relative to the d-methamphetamine cutoff.
Table 2: Cross-Reactivity in Abbott FPIA Amphetamine/Methamphetamine Assays
| Compound | Assay | Relative Cross-Reactivity (%) |
| d-Methamphetamine | Amphetamine/Methamphetamine II | 100 |
| d-Amphetamine | Amphetamine/Methamphetamine II | 100 |
| l-Methamphetamine | Amphetamine/Methamphetamine II | 2.5 |
| l-Amphetamine | Amphetamine/Methamphetamine II | 0.1 |
Data is generalized from studies evaluating Abbott FPIA assays.[5][6] Specific percentages can vary by the specific kit and calibrator used.
Experimental Protocols
Accurate drug screening involves a two-tiered approach: an initial screening test followed by a more specific confirmatory test for all presumptive positive results.
Screening Assays
Principle: The EMIT assay is a homogeneous enzyme immunoassay based on competition.[7] An enzyme-labeled drug (conjugate) competes with the drug in the urine sample for binding sites on a specific antibody. The enzyme becomes active when it is not bound to the antibody. The enzyme's activity is measured by the conversion of a substrate, and the change in absorbance is proportional to the concentration of the drug in the sample.
Workflow:
Detailed Protocol (General):
-
Sample Preparation: Collect a urine sample in a clean container. Centrifuge if the sample is turbid.
-
Reagent Preparation: Allow all reagents and calibrators to come to room temperature.
-
Calibration: Calibrate the automated analyzer according to the manufacturer's instructions using the provided calibrators (e.g., negative, cutoff, and high calibrator).
-
Sample Analysis: The automated analyzer pipettes the urine sample, antibody reagent, and enzyme-conjugate reagent into a reaction cuvette.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The analyzer adds the substrate solution and measures the change in absorbance at a specific wavelength (e.g., 340 nm) over a set period.
-
Interpretation: The rate of absorbance change is compared to the rate of the cutoff calibrator to determine if the sample is positive or negative.
Principle: FPIA is a competitive immunoassay based on the principle that small, fluorescently-labeled molecules (tracer) rotate rapidly in solution, resulting in low polarization of emitted light.[8] When the tracer is bound to a larger antibody molecule, its rotation slows, and the polarization of the emitted light increases. The drug in the sample competes with the tracer for antibody binding sites. Therefore, a higher concentration of drug in the sample results in less tracer binding to the antibody and a lower polarization signal.
Workflow:
Detailed Protocol (General):
-
Sample Preparation: Collect a urine sample in a clean container.
-
Reagent Preparation: Ensure all reagents, calibrators, and controls are at room temperature.
-
Calibration: Perform a calibration using the supplied calibrators on the FPIA analyzer.
-
Sample Analysis: The analyzer automatically mixes the urine sample with the antibody and tracer reagents.
-
Incubation: The mixture is incubated for a short period to allow the binding reaction to reach equilibrium.
-
Measurement: The analyzer excites the mixture with polarized light and measures the polarization of the emitted fluorescence.
-
Interpretation: The polarization value is inversely proportional to the concentration of the drug in the sample. The analyzer's software compares the sample's polarization value to the calibration curve to determine the drug concentration.
Confirmatory Assays
Presumptive positive results from screening assays must be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Detailed Protocol (General):
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (a deuterated analog of the analyte) to the urine sample.
-
Hydrolyze the sample if necessary (e.g., with β-glucuronidase) to free conjugated drugs.
-
Condition an SPE cartridge with appropriate solvents (e.g., methanol, water).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an organic solvent.
-
-
Derivatization: Evaporate the eluate to dryness and add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to increase the volatility and thermal stability of the amphetamines. Heat the mixture to complete the reaction.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC.
-
The GC separates the compounds based on their retention time.
-
The separated compounds are introduced into the MS.
-
The MS is operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analytes and internal standards are monitored for increased sensitivity and specificity.
-
-
Data Analysis: Identify and quantify the analytes based on their retention time and the relative abundance of their characteristic ions compared to the internal standard.
Principle: LC-MS/MS separates compounds using high-performance liquid chromatography. The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for the target analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity and sensitivity.
Detailed Protocol (General):
-
Sample Preparation:
-
Add an internal standard to the urine sample.
-
Dilute the sample with a suitable buffer (a "dilute-and-shoot" method) or perform a more extensive extraction like SPE or liquid-liquid extraction.
-
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate the analytes on a C18 or similar reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in MRM mode, monitoring for at least two specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis: Identify and quantify the analytes based on their retention time and the ratio of the two monitored ion transitions, compared to a calibration curve.
Conclusion
The cross-reactivity of this compound in amphetamine drug screening assays is an indirect phenomenon, primarily caused by its in vivo conversion to methamphetamine and amphetamine. While direct cross-reactivity data for the parent compound and its unique metabolites is lacking in standard documentation, the well-characterized cross-reactivity of its active metabolites in common immunoassays like EMIT and FPIA provides a basis for understanding and interpreting screening results. It is imperative that all presumptive positive screens are subjected to a highly specific confirmatory method, such as GC-MS or LC-MS/MS, to definitively identify the substances present and avoid misinterpretation. This guide provides researchers and clinicians with a foundational understanding of these complex interactions, aiding in the critical evaluation of drug screening results.
References
- 1. Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. wakemed.org [wakemed.org]
- 5. Fluorescence polarization immunoassay evaluated for screening for amphetamine and methamphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization immunoassay detection of amphetamine, methamphetamine, and illicit amphetamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme multiplied immunoassay technique - Wikipedia [en.wikipedia.org]
- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Furfenorex Metabolism: In Vivo vs. In Vitro Pathways
A deep dive into the metabolic fate of Furfenorex reveals significant disparities between whole-organism (in vivo) and isolated-enzyme (in vitro) studies. While in vitro assays using rat liver microsomes primarily show cleavage of the molecule, in vivo studies in rats indicate a more complex biotransformation, leading to a major metabolite not observed in the simplified in vitro system.
This guide provides a comparative analysis of the metabolic pathways of this compound, a sympathomimetic amine, contrasting the findings from in vivo and in vitro experimental models. The data presented herein is crucial for researchers, scientists, and drug development professionals to understand the limitations of in vitro models in predicting the complete metabolic profile of a compound and to highlight the importance of in vivo studies for a comprehensive understanding of drug metabolism.
Contrasting Metabolic Fates: Key Differences Identified
The primary distinction in this compound metabolism lies in the major metabolites identified in each experimental setting. In vivo studies with rats reveal that the principal metabolic pathway involves the oxidation of the furan (B31954) ring, leading to the formation of an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[1] This major metabolite, however, is notably absent in in vitro experiments conducted with rat-liver microsomes.[1]
Conversely, the in vitro metabolism of this compound is dominated by N-dealkylation reactions. The two major metabolic routes observed are N-demethylation and N-defurfurylation, which result in the formation of 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine) and methamphetamine, respectively.[1] These metabolites are considered minor in the in vivo context.[1]
These findings underscore that while in vitro systems can identify potential metabolic pathways, they may not accurately reflect the quantitative importance of these pathways in a living organism.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences observed in the in vivo and in vitro metabolism of this compound.
| Feature | In Vivo (Rat) | In Vitro (Rat Liver Microsomes) |
| Major Metabolite(s) | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Furfurylamphetamine, Methamphetamine |
| Major Metabolic Pathway(s) | Furan ring oxidation | N-demethylation, N-defurfurylation |
| Minor Metabolites | Amphetamine, Methamphetamine, and their hydroxylated derivatives | Not explicitly reported as minor |
| Percentage of Dose Excreted as Metabolites (in 2 days) | ~20% | Not Applicable |
| Enzymes Implicated | Cytochrome P-450 | Cytochrome P-450 (not P-448) |
Visualizing the Pathways and Processes
To better illustrate the metabolic transformations and experimental procedures, the following diagrams have been generated.
Caption: Metabolic pathways of this compound in vivo and in vitro.
Caption: Experimental workflow for in vitro metabolism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound metabolism.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: this compound is administered orally, often via gavage.
-
Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of at least 48 hours.
-
Metabolite Extraction from Urine:
-
Urine samples are acidified and extracted with an organic solvent (e.g., ether).
-
The organic layer is then extracted with a sodium bicarbonate solution to separate acidic metabolites.
-
The remaining organic layer contains neutral and basic metabolites.
-
-
Analysis: The different fractions are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) to identify and quantify the metabolites.
In Vitro Metabolism Study using Rat Liver Microsomes
-
Preparation of Microsomes:
-
Livers are obtained from male Wistar rats.
-
The livers are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction.
-
-
Incubation Mixture: The incubation mixture typically contains:
-
Rat liver microsomes
-
This compound
-
An NADPH-generating system (as a source of cofactors for cytochrome P-450 enzymes)
-
Phosphate buffer to maintain pH
-
-
Incubation Conditions: The mixture is incubated at 37°C, and the reaction is initiated by the addition of NADPH. The reaction is allowed to proceed for a specific time, often with aliquots taken at different time points.
-
Inhibition Studies: To identify the enzymes involved, specific inhibitors of cytochrome P-450, such as SKF 525-A and carbon monoxide (CO), can be added to the incubation mixture.[1]
-
Reaction Termination and Analysis: The reaction is stopped, typically by adding a cold organic solvent. The metabolites are then extracted and analyzed by GC-MS or other suitable analytical methods.
Conclusion
The comparative analysis of this compound metabolism in vivo and in vitro clearly demonstrates that while in vitro models are valuable tools for identifying potential metabolic pathways and the enzymes involved, they do not always predict the major metabolic fate of a drug in a whole organism. The absence of the major in vivo acidic metabolite in the in vitro system highlights the complexity of metabolic processes within a living system, which can involve multiple organs and enzymatic systems not present in isolated liver microsomes. Therefore, a comprehensive understanding of a drug's metabolism necessitates a combination of both in vitro and in vivo studies.
References
Enantioselective Analysis: A Comparison Guide to Distinguishing Furfenorex from Illicit Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural similarity and metabolic relationship between the anorectic drug Furfenorex and the illicit stimulant methamphetamine present a significant challenge in forensic and clinical toxicology. This compound, a chiral compound administered as a racemic mixture, is metabolized in the body to produce methamphetamine.[1] This metabolic conversion makes it difficult to distinguish between the legitimate use of this compound and the illicit abuse of methamphetamine based on standard drug screening methods. Enantioselective analysis, which differentiates between the stereoisomers of a chiral molecule, offers a potential solution to this analytical problem. This guide provides a comparative overview of enantioselective analytical approaches for distinguishing this compound from illicit methamphetamine, supported by experimental data and detailed protocols.
Illicitly synthesized methamphetamine often has a different enantiomeric composition compared to pharmaceutically produced methamphetamine or that which may result from the metabolism of precursor drugs.[2] While d-methamphetamine is a potent central nervous system stimulant, l-methamphetamine has significantly less psychoactive effects.[3] The enantiomeric ratio of methamphetamine in a biological sample can, therefore, provide crucial information about its origin.
The central hypothesis for distinguishing this compound use from illicit methamphetamine abuse lies in the stereoselectivity of the metabolic pathway. The enzymatic N-dealkylation of racemic this compound by cytochrome P450 enzymes is likely to be a stereoselective process, resulting in a specific and consistent enantiomeric ratio of methamphetamine. This ratio, if known, could serve as a biomarker to differentiate it from the variable enantiomeric compositions found in street methamphetamine. However, a significant knowledge gap exists as the precise enantiomeric ratio of methamphetamine produced from the metabolism of racemic this compound has not been definitively established in published literature.
Comparative Analysis of Analytical Techniques
The primary approach to this analytical challenge is the enantioselective analysis of methamphetamine in biological samples. Various chromatographic techniques have proven effective for the chiral separation of methamphetamine enantiomers.
| Analytical Technique | Chiral Stationary Phase (CSP) / Method | Key Performance Metrics | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC) followed by analysis on a non-chiral column. | Good resolution of diastereomers. Potential for interference from impurities in the derivatizing agent. | [4] |
| Direct analysis on a chiral column (e.g., Chirasil-Val). | High resolution and good sensitivity. | [5] | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Polysaccharide-based CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H). | High selectivity and sensitivity, suitable for complex matrices like urine and plasma. | [6] |
| Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic V2). | Excellent resolution for enantiomers of amphetamine and methamphetamine. | [6] | |
| Pre-column derivatization with Marfey's reagent followed by reversed-phase LC. | Cost-effective derivatizing reagent, good separation on standard C18 columns. | ||
| Capillary Electrophoresis (CE) | Cyclodextrin-based chiral selectors in the background electrolyte. | High separation efficiency and low sample consumption. |
Experimental Protocols
Enantioselective Analysis of Methamphetamine by LC-MS/MS
This protocol is a general guideline based on established methods for the chiral separation of methamphetamine in biological fluids.
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard solution (e.g., d,l-methamphetamine-d11).
-
Adjust the pH to >10 with a suitable buffer (e.g., ammonium (B1175870) buffer).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Lux® 3 µm Cellulose-1 (150 x 2.0 mm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium bicarbonate). The exact ratio should be optimized for best resolution.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methamphetamine: e.g., m/z 150.1 → 119.1 (quantifier), 150.1 → 91.1 (qualifier).
-
Methamphetamine-d11 (IS): e.g., m/z 161.2 → 124.2.
-
Proposed Approach for Chiral Analysis of this compound
Chromatographic Conditions (Hypothetical):
-
Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) or a protein-based CSP.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol/diethylamine) or reversed-phase (e.g., acetonitrile/water with a suitable buffer) conditions would need to be screened for optimal separation.
-
Detection: UV or mass spectrometric detection.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolism of this compound to methamphetamine is primarily mediated by the cytochrome P450 enzyme system in the liver. The key step is the N-dealkylation of the furfuryl group.
References
- 1. agilent.com [agilent.com]
- 2. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 6. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Furfenorex Identification in Forensic Casework
A critical challenge in forensic toxicology is the definitive identification of novel psychoactive substances and their metabolic byproducts. Furfenorex, a stimulant with a history of use as an anorectic, presents a unique analytical challenge due to its metabolism into other controlled substances. This guide provides a comparative overview of analytical methodologies pertinent to the identification of this compound and its metabolites in forensic case studies, tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The two primary confirmatory techniques in forensic drug testing are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS).[3][4] Both offer high levels of sensitivity and selectivity, but they possess distinct advantages and disadvantages relevant to the analysis of this compound and its metabolites.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sample Derivatization | Often required for polar and non-volatile compounds to increase volatility. | Generally not required, simplifying sample preparation.[5][6] |
| Compound Suitability | Well-suited for volatile compounds like amphetamine and methamphetamine. | Ideal for a broader range of compounds, including non-volatile and thermally labile metabolites.[4][5] |
| Selectivity & Sensitivity | Good, but can be limited by chemical noise. | Generally offers higher selectivity and sensitivity, especially with MS/MS, leading to lower limits of detection.[5][7] |
| Run Time | Can have longer run times, especially when column "bake-out" is needed.[5] | Typically offers shorter analysis times.[6] |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Can be prone to matrix effects, which may require the use of isotopically labeled internal standards for accurate quantification.[7] |
| Cost | Generally lower initial instrument cost.[7] | Higher initial instrument cost. |
Experimental Protocols: A General Approach
Given the metabolic profile of this compound, a comprehensive analytical approach would likely involve an initial screening followed by confirmatory analysis.
1. Sample Preparation (Urine/Blood)
-
Initial Screening: Immunoassays are often used for presumptive testing to detect the presence of amphetamine and methamphetamine.[3] A positive result would trigger confirmatory analysis.
-
Extraction: For confirmatory testing, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate the target analytes from the biological matrix. LLE has been shown to provide superior recoveries for some drug classes.[8]
2. Confirmatory Analysis (LC-MS/MS Recommended)
LC-MS/MS is often preferred for its ability to analyze a wider range of compounds with minimal sample preparation.[4][6]
-
Chromatography: A reverse-phase C18 column would be suitable for separating this compound and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions would be monitored for the parent drug and each metabolite to ensure accurate identification and quantification.
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the metabolic fate of this compound, the following diagrams are provided.
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Potency of Furfenorex Enantiomers: A Guide for Researchers
An objective analysis of the stereoselective anorectic and stimulant properties of (+)-Furfenorex and (-)-Furfenorex, supported by available preclinical data.
Furfenorex, a stimulant developed in the 1960s, was formerly utilized as an appetite suppressant.[1] Like other amphetamine derivatives, its structure contains a chiral center, resulting in two stereoisomers: (+)-Furfenorex and (-)-Furfenorex. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2][3] This guide provides a comparative overview of the potency of this compound enantiomers based on the available scientific literature.
Summary of Anorectic Potency
Early pharmacological studies investigating the anorectic effects of this compound identified a significant difference in the potency of its enantiomers. The dextrorotatory isomer, (+)-Furfenorex, was found to be considerably more active in suppressing appetite compared to the levorotatory isomer, (-)-Furfenorex.
| Enantiomer | Relative Anorectic Potency (Compared to Racemate) | Key Findings |
| (+)-Furfenorex | More Potent | Primarily responsible for the appetite-suppressant effects of the racemate. |
| (-)-Furfenorex | Less Potent | Contributes minimally to the anorectic activity. |
| (±)-Furfenorex (Racemate) | Baseline | A mixture of both enantiomers. |
Central Nervous System Stimulation
The stimulant effects of this compound are attributed to its action as a norepinephrine-dopamine releasing agent and its metabolism to methamphetamine.[4] While specific studies on the comparative stimulant effects of the individual enantiomers of this compound are scarce, the pharmacology of methamphetamine enantiomers is well-documented and offers valuable insights.
For methamphetamine, the dextrorotatory enantiomer, d-methamphetamine, is a significantly more potent central nervous system (CNS) stimulant than the levorotatory enantiomer, l-methamphetamine.[5][6] Given that this compound is metabolized to methamphetamine, it is highly probable that the (+)-enantiomer of this compound, which would lead to the formation of d-methamphetamine, is the primary contributor to the overall stimulant properties of the racemic mixture.
Experimental Protocols
The foundational research establishing the differential anorectic potency of this compound enantiomers was conducted by Boissier et al. (1967). While the full text of this seminal paper is not widely available, the standard methodologies for assessing anorectic activity in that era are described below.
Anorectic Activity in Rodent Models (General Protocol)
A common experimental design to evaluate appetite suppressants involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are housed in individual cages and acclimatized to a controlled environment (temperature, light-dark cycle) and a standard laboratory diet.
-
Baseline Food Intake: Prior to drug administration, the daily food consumption of each animal is measured for a set period to establish a stable baseline.
-
Drug Administration: The test compounds (racemic this compound, (+)-Furfenorex, and (-)-Furfenorex) are administered, typically via oral gavage or intraperitoneal injection, at varying doses. A control group receives a vehicle solution.
-
Food Intake Measurement: Following drug administration, pre-weighed amounts of food are provided, and the amount consumed is measured at specific time intervals (e.g., 2, 4, 6, and 24 hours).
-
Data Analysis: The reduction in food intake in the drug-treated groups is compared to the vehicle-treated control group. The dose required to produce a 50% reduction in food intake (ED50) is often calculated to determine the potency of each compound.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes involved in the action of this compound and its evaluation, the following diagrams illustrate the metabolic pathway and a typical experimental workflow for assessing anorectic activity.
Metabolic fate of this compound enantiomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human pharmacology of the methamphetamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activity of enantiomers of amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of some behavioral effects of d- and l-methamphetamine in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Abuse Potential of Furfenorex in Comparison to Other Stimulants: A Review of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the abuse potential of furfenorex against other well-characterized stimulants: amphetamine, methamphetamine, and methylphenidate. Due to the limited availability of direct experimental data on this compound, this comparison focuses on its nature as a prodrug and the established abuse liability of its primary active metabolites, amphetamine and methamphetamine.
Executive Summary
This compound is a stimulant drug that was previously used as an appetite suppressant.[1] A critical aspect of its pharmacology is its metabolism to amphetamine and methamphetamine, two potent central nervous system (CNS) stimulants with high abuse potential.[2][3][4] Therefore, the abuse liability of this compound is intrinsically linked to the pharmacological properties of its metabolites. This guide synthesizes preclinical and clinical data on amphetamine, methamphetamine, and methylphenidate to provide a framework for understanding the potential for abuse of this compound.
Mechanism of Action and Metabolic Pathway of this compound
This compound undergoes N-dealkylation in the body, leading to the formation of amphetamine and methamphetamine.[2] These metabolites are responsible for the majority of its stimulant effects.
Metabolic conversion of this compound to its active metabolites.
The primary mechanism of action of the active metabolites involves increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). Amphetamine and methamphetamine are known to be substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), leading to reverse transport of these neurotransmitters.[5] Methylphenidate, in contrast, primarily acts as a reuptake inhibitor by blocking DAT and NET.[6]
Comparative mechanisms of action for the primary stimulants.
Quantitative Comparison of Abuse Potential
The abuse potential of a substance is often evaluated using a combination of preclinical models, including self-administration, conditioned place preference (CPP), and in vitro binding assays.
Dopamine Transporter (DAT) Binding Affinity
The affinity of a stimulant for the dopamine transporter is a key indicator of its potential for abuse, as blockade of DAT leads to increased synaptic dopamine levels, a primary neurochemical basis for reinforcement and reward.
| Compound | Species | Ki (nM) for DAT | Reference |
| d-Amphetamine | Human | ~600 | [7] |
| d-Methamphetamine | Human | ~82 | [7] |
| Methylphenidate | Human | ~100 | [7] |
| Cocaine (for reference) | Human | ~200-700 | [7] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Preclinical Models of Abuse Liability
Intravenous Self-Administration (IVSA) studies in animals are considered the gold standard for assessing the reinforcing properties of a drug. In these studies, animals learn to perform a task (e.g., press a lever) to receive an infusion of the drug.
| Compound | Species | Reinforcing Effect | Notes | Reference |
| d-Amphetamine | Rat | Yes | Reliably establishes self-administration. | [8] |
| d-Methamphetamine | Human | Yes | Self-administered at rates equivalent to d-amphetamine. | [9] |
| Methylphenidate | Animal | Yes | Functions as a reinforcer in self-administration studies. | [6] |
Conditioned Place Preference (CPP) is another widely used behavioral paradigm to assess the rewarding effects of drugs. In this model, the rewarding properties of a drug are inferred by the animal's preference for an environment previously paired with the drug.
| Compound | Species | CPP Effect | Notes | Reference |
| d-Amphetamine | Mouse | Yes | Induces robust conditioned place preference. | [10][11] |
| d-Methamphetamine | Rat | Yes | Produces conditioned place preference. | [12] |
| Methylphenidate | Mouse | Yes | Induces conditioned place preference. | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of a test compound for the dopamine transporter, typically using radioligand binding competition studies.
-
Membrane Preparation: Striatal tissue from rats or cells expressing the human dopamine transporter are homogenized and centrifuged to isolate cell membranes containing the transporter.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]
Intravenous Self-Administration in Rats
This protocol is designed to assess the reinforcing effects of a drug.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Acquisition Phase: Rats are placed in an operant conditioning chamber with two levers. Responses on the "active" lever result in the intravenous infusion of the drug, while responses on the "inactive" lever have no consequence. Sessions are conducted daily until stable responding is established.
-
Dose-Response Evaluation: Once self-administration is acquired, the dose of the drug delivered per infusion is varied to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule of reinforcement is often used, where the number of responses required to receive an infusion increases with each successive infusion. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is a measure of the reinforcing efficacy of the drug.[14]
Conditioned Place Preference (CPP) in Rodents
This procedure evaluates the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[15]
-
Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.
-
Pre-Conditioning Phase (Baseline Preference): On the first day, the animal is allowed to freely explore all compartments to determine any initial preference for one compartment over the others.
-
Conditioning Phase: Over several days, the animal receives an injection of the drug and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.
-
Test Phase: On the final day, the animal is placed in the apparatus in a drug-free state, with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[15][16]
Workflow for preclinical evaluation of abuse potential.
Conclusion
Direct experimental data on the abuse potential of this compound is scarce. However, its well-established metabolic conversion to d-amphetamine and d-methamphetamine provides a strong basis for inferring its abuse liability.[2][3] The data presented for amphetamine and methamphetamine, including their high affinity for the dopamine transporter and their robust reinforcing effects in preclinical models, strongly suggest that this compound possesses a significant potential for abuse. The abuse liability of this compound is likely comparable to that of its active metabolites. Methylphenidate also demonstrates a clear abuse potential, though its mechanism of action as a reuptake inhibitor differs from the substrate-based release mechanism of amphetamines. Further research directly evaluating the pharmacokinetics and abuse-related behavioral effects of this compound would be necessary to provide a more definitive comparison.
References
- 1. animalab.eu [animalab.eu]
- 2. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of adolescent methylphenidate administration on methamphetamine conditioned place preference in an animal model of attention-deficit/hyperactivity disorder: examination of potential sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Conditioned place preference - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Furfenorex and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the anorectic agent Furfenorex and its primary metabolites. The information presented herein is intended to support research and development efforts in pharmacology and drug metabolism.
Executive Summary
This compound, a derivative of amphetamine, undergoes extensive metabolism in vivo, leading to a variety of pharmacologically active and inactive compounds. Understanding the pharmacokinetic differences between the parent drug and its metabolites is crucial for a complete assessment of its efficacy and safety profile. This guide summarizes the available data on the absorption, distribution, metabolism, and excretion of this compound and its key metabolites, highlighting significant differences in their systemic exposure and clearance.
Data Presentation: Pharmacokinetic Parameters
Due to the limited publicly available quantitative pharmacokinetic data for this compound and its specific metabolites, the following table provides a summary of the known metabolic profile and excretion data. Further research is required to fully elucidate the pharmacokinetic parameters of each compound.
| Compound | Species | Major/Minor Metabolite | Metabolic Pathway | Percentage of Urinary Excretion (of administered dose) | Key Findings |
| This compound | Rat, Human | Parent Drug | - | Traces of unchanged drug in urine[1][2] | Extensively metabolized. |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Rat, Human | Major | Oxidation of the furan (B31954) ring | Not individually quantified, but is the major metabolite.[1][2] | This acidic metabolite is the primary product found in urine.[1] |
| Methamphetamine | Rat, Human | Minor | N-Defurfurylation[1] | Not individually quantified. | A pharmacologically active stimulant.[3] |
| Amphetamine | Rat, Human | Minor | N-Dealkylation of Methamphetamine | Not individually quantified. | A pharmacologically active stimulant. |
| Furfurylamphetamine | Rat (in vitro) | - | N-Demethylation[1] | Not observed in vivo. | Major metabolite in in vitro studies with rat liver microsomes.[1] |
| Hydroxylated Metabolites | Rat, Human | Minor | Aromatic hydroxylation | Not individually quantified. | Further metabolites of amphetamine and methamphetamine.[1][2] |
Note: The total urinary excretion of all identified metabolites within three days of oral administration in humans is reported to be between 31% and 46% of the dose.[2] In rats, about 20% of the dose is excreted as metabolites in the urine within two days.[1]
Metabolic Pathway of this compound
The metabolism of this compound is a complex process primarily occurring in the liver. The initial steps involve N-demethylation and N-defurfurylation, catalyzed by the cytochrome P-450 enzyme system.[1] This leads to the formation of pharmacologically active amphetamine-like compounds. The furan moiety of this compound also undergoes oxidation, resulting in the formation of the major, acidic metabolite.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound and its metabolites are not extensively reported in the available literature. However, based on the methodologies described in related studies, the following outlines the likely experimental design.
In Vivo Pharmacokinetic Study in Rats (Hypothetical Protocol)
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Administration: this compound administered orally (gavage) or intravenously (tail vein injection) at a specified dose.
-
Sample Collection: Blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via tail vein or retro-orbital plexus. Urine and feces collected over 24 or 48 hours using metabolic cages.
-
Sample Processing: Blood samples centrifuged to obtain plasma. Plasma and urine samples stored at -80°C until analysis.
-
Analytical Method: Quantification of this compound and its metabolites in plasma and urine using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd). The percentage of the administered dose excreted in urine and feces for each metabolite would also be calculated.
In Vitro Metabolism Study with Rat Liver Microsomes
-
Microsome Preparation: Liver microsomes prepared from untreated male Wistar rats.
-
Incubation: this compound incubated with rat liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Identification: The reaction mixture analyzed by GC-MS or LC-MS/MS to identify the metabolites formed.
-
Enzyme Kinetics: To determine the specific cytochrome P-450 isozymes involved, studies would be conducted using specific chemical inhibitors or recombinant human CYP enzymes.
Signaling Pathways of Active Metabolites
The minor metabolites of this compound, amphetamine and methamphetamine, are well-known central nervous system stimulants that primarily exert their effects by increasing the levels of dopamine (B1211576) and other monoamines in the synaptic cleft.[4][5] While specific signaling studies for this compound and its major metabolite are lacking, the pathways of its active metabolites provide insight into its potential pharmacological effects.
Dopaminergic Signaling Pathway of Amphetamine
Amphetamine increases extracellular dopamine levels through several mechanisms: it is a substrate for the dopamine transporter (DAT), competitively inhibiting dopamine reuptake; it disrupts the vesicular storage of dopamine, leading to increased cytosolic dopamine; and it promotes reverse transport of dopamine through the DAT into the synapse.[4] This surge in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2), triggering downstream signaling cascades that are associated with the stimulant and rewarding effects of the drug.
Conclusion
This compound is extensively metabolized, with its major metabolite being an acidic lactone derivative and minor metabolites including the pharmacologically active stimulants methamphetamine and amphetamine. The pharmacokinetic profile of this compound is characterized by rapid and extensive metabolism, leading to low systemic exposure of the parent drug. The active metabolites, although minor, likely contribute to the overall pharmacological effect of this compound. A significant gap in the literature exists regarding the quantitative pharmacokinetic parameters of this compound and its individual metabolites. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of each of these compounds to better understand the overall disposition and potential for drug-drug interactions.
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemeurope.com]
- 4. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Furfenorex
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Furfenorex, a stimulant developed in the 1960s as an appetite suppressant, requires stringent disposal procedures due to its classification as a controlled substance and its potential for abuse.[1][2][3][4] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, also known as furfurylmethylamphetamine, is structurally related to amphetamines and metabolizes into methamphetamine.[1][2][4][5] Due to its high potential for abuse, it has been withdrawn from the market.[1][2][3][4] As a controlled substance, its disposal is regulated by federal agencies such as the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[6][7][8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. In cases of potential aerosolization, respiratory protection may be necessary.
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, such as a certified chemical fume hood.
-
Controlled Access: Access to this compound should be strictly limited to authorized personnel.[9][10][11]
-
Secure Storage: Store this compound in a securely locked, substantially constructed cabinet or safe, as required for Schedule I and II controlled substances.[10][11]
Step-by-Step Disposal Protocol
The primary goal for the disposal of controlled substances like this compound is to render them "non-retrievable," meaning the substance cannot be transformed to a physical or chemical state or form that has a potential for abuse.[6][7][12]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound, a diluted solution, or contaminated materials (e.g., personal protective equipment, spill cleanup debris, empty containers).
-
Segregate the Waste: Keep this compound waste separate from all other chemical waste streams to prevent unintended reactions.
Step 2: Documentation and Record-Keeping
Meticulous record-keeping is a legal requirement for controlled substances.[8][9][10]
-
Maintain an Inventory: All quantities of this compound, from acquisition to disposal, must be tracked in a dedicated logbook.
-
Document Disposal: For each disposal event, record the date, quantity of this compound disposed of, the method of disposal, and the signatures of at least two authorized individuals who witnessed the process.[6][12]
Step 3: Disposal through a Registered Reverse Distributor
The most common and recommended method for the disposal of controlled substances from a laboratory setting is through a DEA-registered reverse distributor.[8]
-
Contact a Reverse Distributor: Engage a certified reverse distributor that handles controlled substance disposal.
-
Follow Their Procedures: The reverse distributor will provide specific instructions for packaging, labeling, and transportation of the waste.
-
Complete Necessary Forms: This will likely include a DEA Form 41, which documents the destruction of controlled substances.[10]
-
Arrange for Pickup: Schedule a pickup of the waste by the reverse distributor.
Step 4: Alternative Disposal Method: On-Site Destruction (If Permitted)
In some instances, and with the appropriate DEA registrations and local environmental permits, on-site destruction may be an option. Incineration is a highly effective method for rendering controlled substances non-retrievable.[8][12]
-
Consult Regulations: Verify that your facility is authorized to perform on-site destruction of controlled substances.
-
Utilize a Licensed Incinerator: If available, use an EPA-approved incinerator designed for hazardous chemical waste.
-
Witnessed Destruction: The destruction process must be witnessed by at least two authorized employees.[6][12]
-
Maintain Records: Document the entire process, including the date, time, method of destruction, and signatures of witnesses.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash. This is illegal and environmentally harmful.[7]
-
Empty containers that once held this compound must also be disposed of as hazardous waste, as they can retain residual amounts of the substance.
-
Spill cleanup materials must be collected and disposed of as hazardous waste.
Quantitative Data
| Property | Value |
| Chemical Formula | C₁₅H₁₉NO[1][2][5][13] |
| Molar Mass | 229.323 g·mol⁻¹[1][13] |
| Appearance | Solid (form not specified in results) |
| Known Metabolite | Methamphetamine[1][2][3][4] |
Experimental Protocols
Logical Workflow for this compound Disposal
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. CAS 3776-93-0: this compound | CymitQuimica [cymitquimica.com]
- 6. secureadrug.com [secureadrug.com]
- 7. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. actenviro.com [actenviro.com]
- 9. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. unthsc.edu [unthsc.edu]
- 12. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety & Logistical Information for Handling Furfenorex
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Furfenorex could not be located. The following guidance is based on available chemical information and general best practices for handling hazardous and pharmacologically active substances. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department. This compound is a stimulant drug that is structurally related to amphetamines and has been withdrawn from the market due to its potential for abuse.[1][2] It is known to produce methamphetamine as a metabolite.[2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3776-93-0 | [3][4] |
| Molecular Formula | C₁₅H₁₉NO | [1][4] |
| Molar Mass | 229.32 g/mol | [1][4] |
| Appearance | Not specified (likely solid) | |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
A risk-based approach is crucial when selecting PPE for handling this compound. Given its classification as a stimulant and its relation to amphetamines, a high level of precaution is warranted to prevent accidental exposure. The following PPE is recommended as a minimum standard.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[5][6] | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[6] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating solutions.[5] | Protects against inhalation of airborne particles. |
All disposable PPE should not be reused.[5] Reusable PPE must be thoroughly decontaminated after each use.[5]
Operational Plan for Safe Handling
A systematic approach is essential to minimize the risk of exposure during the handling of this compound.
1. Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood or other containment device.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit and emergency contact information easily accessible.
-
Review the experimental protocol and this safety information before beginning any work.
2. Handling:
-
Wash hands thoroughly before donning PPE.[6]
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, perform this task within a containment system (e.g., a balance enclosure or fume hood) to prevent the generation of airborne dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
3. Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
Emergency Procedures
In the event of an emergency, follow these procedures and any additional protocols established by your institution.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using a chemical spill kit. For larger spills, contact your institution's EHS department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: All contaminated solid materials, including PPE, weighing paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal Method: The primary recommended method for the final disposal of chemical waste is incineration by a licensed hazardous waste management company.[9][10]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 3776-93-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 3776-93-0 | LGC Standards [lgcstandards.com]
- 4. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uwlax.edu [uwlax.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
